N-(3-Sulfopropyl)-L-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
819863-37-1 |
|---|---|
Molecular Formula |
C6H13NO5S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
InChI Key |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Sulfopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of N-(3-Sulfopropyl)-L-alanine, a zwitterionic amino acid derivative. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust synthetic protocol based on established chemical principles and provides expected characterization data based on analogous compounds. This guide is intended to serve as a comprehensive resource for researchers interested in the preparation and analysis of N-sulfopropylated amino acids.
Introduction
This compound is a derivative of the naturally occurring amino acid L-alanine, featuring a sulfopropyl group attached to the nitrogen atom. This modification introduces a sulfonic acid moiety, resulting in a zwitterionic structure with both a positive charge on the ammonium group and a negative charge on the sulfonate group over a wide pH range. Such compounds are of interest in various fields, including as buffers in biomedical research, as components in the synthesis of novel peptides and polymers, and for their potential applications in drug delivery due to their unique physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the nucleophilic addition of the amino group of L-alanine to 1,3-propane sultone. This reaction, a type of N-alkylation, is a common and efficient method for introducing a sulfopropyl group onto primary and secondary amines.
Reaction Scheme
The overall reaction is as follows:
Navigating the Aqueous Solubility of L-Alanine: A Technical Guide for Researchers
Disclaimer: Initial searches for "N-(3-Sulfopropyl)-L-alanine" did not yield any publicly available data regarding its solubility in aqueous solutions. Consequently, this guide provides a comprehensive overview of the aqueous solubility of the structurally related and extensively studied amino acid, L-Alanine . The experimental protocols and data presented herein pertain exclusively to L-Alanine and should be considered as a reference for general amino acid solubility studies.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the aqueous solubility of L-Alanine. The document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of a typical solubility determination workflow.
Quantitative Solubility Data of L-Alanine
The solubility of L-Alanine in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of co-solvents or salts. The following tables summarize the available quantitative data to facilitate comparison.
Solubility of L-Alanine in Water at Various Temperatures
The solubility of L-Alanine in pure water generally increases with temperature.
| Temperature (°C) | Temperature (K) | Molar Solubility (mol/kg) | Solubility ( g/100g H₂O) |
| 20 | 293.15 | - | 15.8 |
| 25 | 298.15 | 1.867 | 16.65 |
| 30 | 303.15 | - | 17.5 |
| 40 | 313.15 | - | 19.4 |
| 50 | 323.15 | 2.443 | 21.6 |
| 60 | 333.15 | - | 24.0 |
Note: Data compiled from various sources. Minor discrepancies may exist between different experimental datasets.
Effect of pH on L-Alanine Solubility
The solubility of L-Alanine exhibits a U-shaped dependence on pH, with minimum solubility at its isoelectric point (pI ≈ 6.0). The solubility increases in both acidic and alkaline conditions due to the formation of the more soluble cationic and anionic forms of the amino acid, respectively. One study found that the solubility of L-alanine did not significantly depend on pH within the considered range of 3 to 9 in the absence of ionic liquids[1][2]. However, in general, the variation of pH in pure aqueous solvent systems can produce an isoelectric band of invariant solubility with a distinct increase in solubility above and below this band[3].
| pH | Qualitative Solubility Change |
| < 6.0 | Increasing |
| ≈ 6.0 (pI) | Minimum |
| > 6.0 | Increasing |
Solubility of L-Alanine in Aqueous Salt Solutions
The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids. The tables below show the effect of sodium chloride (NaCl) and potassium chloride (KCl) on the solubility of D,L-Alanine at different temperatures.
Table 1.3.1: Solubility of D,L-Alanine in Aqueous NaCl Solutions (mol/kg) [4]
| Molality of NaCl (mol/kg) | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |
| 0.5 | 1.635 | 1.730 | 1.828 | 1.930 | 2.035 |
| 1.0 | 1.588 | 1.680 | 1.775 | 1.875 | 1.978 |
| 1.5 | 1.543 | 1.633 | 1.726 | 1.823 | 1.923 |
| 2.0 | 1.500 | 1.588 | 1.679 | 1.774 | 1.872 |
| 2.5 | 1.458 | 1.544 | 1.633 | 1.726 | 1.822 |
Table 1.3.2: Solubility of D,L-Alanine in Aqueous KCl Solutions (mol/kg) [4]
| Molality of KCl (mol/kg) | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K |
| 0.5 | 1.711 | 1.810 | 1.912 | 2.018 | 2.127 |
| 1.0 | 1.690 | 1.788 | 1.889 | 1.994 | 2.102 |
| 1.5 | 1.669 | 1.766 | 1.866 | 1.970 | 2.077 |
| 2.0 | 1.649 | 1.745 | 1.844 | 1.947 | 2.053 |
| 2.5 | 1.630 | 1.725 | 1.823 | 1.925 | 2.030 |
Solubility of L-Alanine in Aqueous Organic Solvent Mixtures
The addition of organic solvents to aqueous solutions generally decreases the solubility of L-Alanine.
Table 1.4.1: Solubility of L-Alanine in Water + Ethanol Mixtures at 298.15 K (Mole Fraction)
| Mole Fraction Ethanol | Solubility of L-Alanine (Mole Fraction) |
| 0.0 | 0.033 |
| 0.1 | 0.018 |
| 0.2 | 0.009 |
| 0.3 | 0.005 |
| 0.4 | 0.003 |
Note: This data is indicative and compiled from graphical representations in the literature.
Experimental Protocols for Solubility Determination
Several methods are employed to determine the solubility of amino acids. The choice of method often depends on the concentration of the solute and the presence of other substances in the solution.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility, particularly at higher concentrations.
Protocol:
-
Saturation: An excess amount of L-Alanine is added to a known volume of the aqueous solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it becomes constant.
-
Separation: The saturated solution is carefully filtered to remove the undissolved solid.
-
Evaporation: A known volume or weight of the clear supernatant is transferred to a pre-weighed container.
-
Drying: The solvent is evaporated, and the remaining solid residue is dried to a constant weight in an oven at an appropriate temperature.
-
Calculation: The solubility is calculated from the mass of the dried L-Alanine and the volume or mass of the solvent used.
UV-Visible Spectroscopy
This method is suitable for determining the concentration of solutes that absorb ultraviolet or visible light. For amino acids that lack a strong chromophore, derivatization may be necessary.
Protocol:
-
Standard Curve: A series of standard solutions of L-Alanine with known concentrations are prepared.
-
Derivatization (if necessary): A derivatizing agent (e.g., ninhydrin) is added to the standard solutions and the unknown sample to produce a colored product.
-
Absorbance Measurement: The absorbance of the standard solutions and the sample is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Concentration Determination: The concentration of L-Alanine in the saturated solution is determined by comparing its absorbance to the standard curve.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a highly sensitive and specific method for determining the concentration of amino acids, especially in complex mixtures or at low concentrations.
Protocol:
-
Sample Preparation: A saturated solution of L-Alanine is prepared and filtered as described in the gravimetric method. The filtrate is then appropriately diluted.
-
Derivatization: The diluted sample and standard solutions are derivatized to enhance their detection by UV or fluorescence detectors.
-
Chromatographic Separation: The derivatized samples are injected into a UPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The amino acid derivative is separated from other components in the sample.
-
Detection: The concentration of the L-Alanine derivative is quantified using a detector (e.g., UV or fluorescence) by comparing the peak area to that of external standards.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an amino acid in an aqueous solution.
References
An In-depth Technical Guide to the pKa and Buffering Range of N-(3-Sulfopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted acid dissociation constants (pKa) and the theoretical buffering range of N-(3-Sulfopropyl)-L-alanine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely L-alanine and sulfonic acids, to provide estimated values and outlines the experimental protocols required for their empirical determination.
Introduction to this compound
This compound is a zwitterionic organic compound. Its structure incorporates the amino acid L-alanine, which provides a carboxylic acid group and an amino group, and a sulfopropyl group, which introduces a strongly acidic sulfonic acid moiety. This trifunctional nature suggests multiple ionization states and potential buffering capacities at different pH ranges. Understanding the pKa values of these functional groups is critical for applications in biochemistry, drug formulation, and analytical sciences where pH control is paramount.
Estimated pKa Values and Buffering Range
The pKa values of this compound can be estimated by considering the electronic effects of the substituent groups on the ionizable protons. The parent molecule, L-alanine, has two primary pKa values: one for the carboxylic acid group (~2.34) and one for the amino group (~9.87)[1]. The introduction of the electron-withdrawing sulfopropyl group on the nitrogen atom is expected to lower the pKa of the amino group and have a lesser effect on the distal carboxylic acid group. The sulfonic acid group itself is a strong acid, and its pKa is predicted to be very low.
| Functional Group | Estimated pKa | Predicted Buffering Range (pKa ± 1) |
| Sulfonic Acid (-SO₃H) | < 1 | < 2 |
| Carboxylic Acid (-COOH) | ~2.0 - 2.5 | ~1.0 - 3.5 |
| Amino Group (-NH⁺-) | ~9.0 - 10.0 | ~8.0 - 11.0 |
Note: The values presented are estimations and require experimental verification. The buffering range is conventionally defined as pKa ± 1 pH unit.
Experimental Determination of pKa
The precise pKa values of this compound must be determined empirically. The most common and reliable method is potentiometric titration.
A solution of the compound in its fully protonated form is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of a specific functional group are equal.
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of deionized water, free of CO₂.
-
Acidify the solution with a strong acid (e.g., HCl) to a pH below the lowest expected pKa (e.g., pH < 1.5) to ensure all functional groups are fully protonated.
-
-
Titration Setup:
-
Use a calibrated pH meter with a glass electrode.
-
Employ a micro-burette for precise delivery of the titrant.
-
The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Maintain a constant temperature, as pKa values are temperature-dependent.
-
-
Titration Procedure:
-
Immerse the pH electrode in the analyte solution and allow the reading to stabilize.
-
Add small, precise increments of the strong base.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH is above the highest expected pKa (e.g., pH > 11).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the curve (often found by taking the first or second derivative of the curve).
-
The pKa values are the pH values at the half-equivalence points.
-
Visualizations
The following diagram illustrates the chemical structure of this compound and its predicted ionization states at different pH values.
Caption: Ionization states of this compound.
This diagram outlines the key steps in the experimental determination of pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
An In-depth Technical Guide on the Zwitterionic Nature and Isoelectric Point of N-(3-Sulfopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Sulfopropyl)-L-alanine is a modified amino acid of significant interest due to the introduction of a strongly acidic sulfonate group. This modification is anticipated to profoundly influence its physicochemical properties, particularly its zwitterionic character and isoelectric point (pI). This technical guide provides a detailed examination of the theoretical basis for the zwitterionic nature of this compound, outlines methodologies for the determination of its isoelectric point, and discusses the implications of these properties for its application in research and drug development. Due to the absence of specific experimentally determined values in publicly accessible literature, this guide also presents a theoretical estimation of its pKa values and isoelectric point based on the known properties of its constituent functional groups.
Introduction: The Zwitterionic Nature of Amino Acids
Amino acids are amphoteric molecules, meaning they possess both acidic and basic functional groups. In aqueous solutions, these groups can ionize, leading to the formation of a zwitterion, a molecule with both a positive and a negative charge, resulting in a net charge of zero.[1][2] The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is known as the isoelectric point (pI).[1][3] This property is crucial as it governs the molecule's solubility, electrophoretic mobility, and interaction with other charged molecules.[4]
This compound is a derivative of the amino acid L-alanine, featuring a propylsulfonic acid group attached to the amino group. This structural modification introduces a third ionizable group, a sulfonic acid, in addition to the carboxylic acid and the secondary amine. The presence of the strongly acidic sulfonic acid group is expected to significantly lower the isoelectric point of the molecule compared to its parent amino acid, L-alanine.
Physicochemical Properties of this compound
A thorough review of scientific literature and chemical databases did not yield experimentally determined pKa values or an isoelectric point for this compound. However, we can estimate these values based on the known pKa values of the constituent functional groups.
Estimated Physicochemical Data
The pKa values of the ionizable groups in this compound are the carboxylic acid group (-COOH), the secondary amine group (-NH-), and the sulfonic acid group (-SO₃H).
-
Carboxylic Acid Group (pKa₁): The pKa of the carboxylic acid group in L-alanine is approximately 2.34.[5] The electron-withdrawing effect of the N-sulfopropyl group is expected to slightly increase the acidity of the carboxylic acid, thus lowering its pKa.
-
Secondary Amine Group (pKa₂): The pKa of the amino group in L-alanine is approximately 9.69.[5] The substitution of a proton with an electron-withdrawing sulfopropyl group will decrease the basicity of the nitrogen atom, leading to a lower pKa for the secondary amine compared to the primary amine in L-alanine.
-
Sulfonic Acid Group (pKa₃): Sulfonic acids are strong acids with pKa values typically below 0.
Based on these considerations, the following table presents the estimated pKa values and the calculated isoelectric point for this compound.
| Property | Estimated Value | Basis for Estimation |
| pKa₁ (-COOH) | ~2.0 - 2.3 | Based on the pKa of L-alanine's carboxylic acid group (~2.34)[5], with a slight decrease anticipated due to the electron-withdrawing nature of the N-sulfopropyl substituent. |
| pKa₂ (-NH₂⁺-) | ~8.5 - 9.5 | Based on the pKa of L-alanine's amino group (~9.69)[5], with a decrease expected due to the substitution of a hydrogen with an electron-withdrawing sulfopropyl group, reducing the basicity of the amine. |
| pKa₃ (-SO₃H) | < 1 | Sulfonic acids are known to be strong acids with very low pKa values. |
| Isoelectric Point (pI) | ~1.5 - 1.65 | Calculated as the average of the two most acidic pKa values (pKa₁ and pKa₃), as the sulfonic acid group will be deprotonated at a very low pH, and the zwitterionic form will exist between the pKa of the sulfonic acid and the carboxylic acid. The formula used is pI = (pKa₁ + pKa₃) / 2.[1] |
Note: These values are estimations and require experimental verification.
Zwitterionic Forms and Equilibria
The zwitterionic nature of this compound arises from the ionization of its three functional groups. The equilibrium between the different charged species is dependent on the pH of the solution.
Figure 1: Ionization equilibria of this compound.
At a very low pH, all three functional groups will be protonated, resulting in a net positive charge. As the pH increases, the sulfonic acid group will be the first to deprotonate, forming the primary zwitterionic species. A further increase in pH will lead to the deprotonation of the carboxylic acid, and finally, at high pH, the secondary amine will deprotonate, resulting in a net negative charge.
Experimental Determination of the Isoelectric Point
The isoelectric point of this compound can be experimentally determined using several techniques.
Capillary Isoelectric Focusing (cIEF)
Capillary isoelectric focusing is a high-resolution technique for determining the pI of molecules.
Principle: A pH gradient is established within a capillary. When a sample is introduced and a voltage is applied, the molecules migrate until they reach the pH that corresponds to their pI, at which point they have no net charge and cease to move.
Methodology:
-
Capillary Preparation: A fused-silica capillary is typically coated to suppress electroosmotic flow.
-
Sample Preparation: A solution of this compound is mixed with a solution of carrier ampholytes that will form the pH gradient. pI markers with known isoelectric points are also included for calibration.
-
Focusing: The capillary is filled with the sample mixture, and the ends are placed in an anolyte (acidic solution) and a catholyte (basic solution). A high voltage is applied to establish the pH gradient and focus the sample components.
-
Mobilization and Detection: After focusing, the focused zones are mobilized past a detector (e.g., a UV detector) by applying pressure or a chemical mobilizer.
-
Data Analysis: The migration time of the sample is compared to the migration times of the pI markers to determine its isoelectric point.
Figure 2: Workflow for pI determination by cIEF.
Potentiometric Titration
Potentiometric titration can be used to determine the pKa values of the ionizable groups, from which the isoelectric point can be calculated.
Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored with a pH meter. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Acid Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is recorded after each addition.
-
Base Titration: A fresh sample is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve. The isoelectric point is then calculated as the average of the two pKa values that bracket the zwitterionic form. For this compound, this would be the average of pKa₁ and pKa₃.
Synthesis of this compound
A general method for the synthesis of N-sulfopropylated amino acids involves the reaction of the parent amino acid with a suitable sulfonating agent. A plausible synthetic route for this compound is the reaction of L-alanine with 1,3-propanesultone.
Reaction Scheme:
L-Alanine + 1,3-Propanesultone → this compound
Experimental Protocol (General):
-
Dissolution: L-alanine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution) to deprotonate the amino group, making it nucleophilic.
-
Reaction: 1,3-Propanesultone is added to the solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solution is acidified to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Figure 3: General synthesis workflow for this compound.
Conclusion
References
- 1. Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Alanine [drugfuture.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-(3-Sulfopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of N-(3-Sulfopropyl)-L-alanine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely sulfobetaines and L-alanine derivatives, to project a plausible thermal behavior. This document outlines key thermal parameters, potential degradation pathways, and detailed experimental protocols for verification. All quantitative data from related compounds is presented in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a zwitterionic compound that incorporates both a sulfonic acid moiety and a carboxylic acid group, along with a secondary amine. This unique combination of functional groups suggests a complex thermal degradation profile. Understanding the thermal stability of such molecules is paramount in the pharmaceutical industry for determining shelf-life, processing conditions, and degradation product analysis. This guide aims to provide a robust theoretical framework for the thermal behavior of this compound, drawing upon available data for structurally similar compounds.
Predicted Thermal Stability and Degradation Profile
The thermal stability of this compound is anticipated to be influenced by the decomposition of its two primary structural components: the L-alanine backbone and the N-sulfopropyl substituent.
L-Alanine Moiety: Amino acids typically undergo thermal decomposition through two main pathways: deamination and decarboxylation.[1] These reactions lead to the evolution of ammonia (NH₃) and carbon dioxide (CO₂), respectively. The solid residue often consists of condensed products with peptide bonds.[2][3]
N-Sulfopropyl Moiety: The sulfonate group is generally thermally stable. However, in sulfobetaine structures, which are zwitterionic compounds containing a sulfonate group, decomposition is often initiated by the elimination of the ionic head, which can form an alkene and an amine.[4] Studies on n-alkylammonium sulfobetaines have shown an onset of decomposition at around 280 °C.[5]
Based on these analogous structures, the thermal degradation of this compound is likely to be a multi-step process. An initial degradation step may involve the loss of the sulfonate group, followed by the decomposition of the L-alanine backbone at higher temperatures.
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the following tables summarize the thermal decomposition data for structurally related compounds.
Table 1: Thermal Decomposition Data for Sulfobetaine Polymers [6][7]
| Compound | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) |
| poly(sulfobetaine methacrylamide) (pSBMAm) | 276.52 | 301.03 |
| poly(sulfobetaine-1-vinylimidazole) (pSB1VI) | 280.11 | - |
| poly(sulfobetaine-2-vinylpyridine) (pSB2VP) | 297.04 | - |
| poly(sulfobetaine-4-vinylpyridine) (pSB4VP) | 313.69 | 387.14 |
Table 2: Thermal Decomposition Data for n-Alkylammonium Sulfobetaines [5]
| Compound | Onset Decomposition Temp. (T_on) (°C) |
| n-alkylammonium sulfobetaines | ~280 |
Table 3: Thermal Decomposition Data for Taurine (an aminosulfonic acid) [8][9]
| Compound | Melting Point (°C) | Melting Enthalpy (kJ/mol) |
| Taurine | 315.3 | -22.197 |
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample loses mass due to decomposition and to quantify the mass loss at different stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events associated with endothermic or exothermic heat flow.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, hermetically sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The peak temperature and the area under the peak (enthalpy) are calculated.
Visualizations
Experimental Workflow
Caption: Workflow for Thermal Analysis of this compound.
Predicted Thermal Degradation Pathway
Caption: Predicted Thermal Degradation Pathway.
Conclusion
While direct experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal stability and degradation profile can be constructed by examining analogous compounds. The zwitterionic nature of the molecule, with both sulfonate and amino acid functionalities, suggests a multi-stage decomposition process. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The insights from this guide can aid researchers and drug development professionals in anticipating the thermal behavior of this and similar molecules, facilitating informed decisions in formulation, processing, and stability testing.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"spectroscopic data (NMR, IR, Mass Spec) of N-(3-Sulfopropyl)-L-alanine"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for N-(3-Sulfopropyl)-L-alanine, a derivative of the amino acid L-alanine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on the known spectroscopic characteristics of its constituent moieties: L-alanine and N-alkylsulfonic acids. This guide is intended to serve as a reference for the identification and characterization of this compound and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (Alanine) | 3.5 - 3.8 | Quartet | ~7 |
| Hβ (Alanine, CH₃) | 1.4 - 1.6 | Doublet | ~7 |
| H1' (Propyl) | 3.0 - 3.3 | Triplet | ~7 |
| H2' (Propyl) | 1.9 - 2.2 | Multiplet | ~7 |
| H3' (Propyl) | 2.8 - 3.1 | Triplet | ~7 |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent, pH, and temperature.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 175 - 180 |
| Cα (Alanine) | 50 - 55 |
| Cβ (Alanine, CH₃) | 15 - 20 |
| C1' (Propyl) | 45 - 50 |
| C2' (Propyl) | 25 - 30 |
| C3' (Propyl) | 50 - 55 |
Note: These are approximate chemical shifts and can vary based on experimental conditions.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Secondary amine salt) | 2400 - 2800 | Broad |
| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |
| N-H bend (Amine salt) | 1570 - 1620 | Medium |
| S=O stretch (Sulfonate) | 1150 - 1250 (asymmetric) | Strong |
| S=O stretch (Sulfonate) | 1030 - 1080 (symmetric) | Strong |
| S-O stretch (Sulfonate) | 750 - 1000 | Strong |
| C-N stretch | 1100 - 1200 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 212.06 | Molecular ion (positive ion mode) |
| [M-H]⁻ | 210.05 | Molecular ion (negative ion mode) |
| [M-COOH]⁺ | 167.07 | Loss of the carboxyl group |
| [C₃H₆NO₂]⁺ | 88.04 | Cleavage of the N-propyl bond |
| [C₃H₇SO₃]⁺ | 123.01 | Cleavage of the N-alanine bond |
Note: The exact mass and fragmentation pattern will depend on the ionization technique used (e.g., ESI, MALDI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or pure KBr pellet.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI conditions: capillary voltage of 3-5 kV, nebulizer gas flow of 1-2 L/min, drying gas temperature of 200-300 °C.
-
For fragmentation analysis (MS/MS), select the parent ion and apply collision-induced dissociation (CID).
-
Visualization of the Synthetic and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel amino acid derivative such as this compound.
Caption: A flowchart illustrating the key stages from synthesis to final spectroscopic analysis and reporting for this compound.
The Enigmatic Potential of N-(3-Sulfopropyl)-L-alanine: A Technical Guide for Future Research
Abstract: N-(3-Sulfopropyl)-L-alanine is a structurally intriguing molecule for which public domain data on biological applications remains scarce. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in exploring the potential of this novel compound. While specific experimental data is not currently available in published literature, this paper outlines a hypothetical framework for its investigation, including potential applications, a generalized experimental workflow, and templates for data presentation and pathway analysis.
Introduction: Unveiling a Candidate Molecule
This compound is a derivative of the endogenous amino acid L-alanine, featuring a sulfopropyl group attached to the nitrogen atom. This modification introduces a sulfonic acid moiety, which is a strong acid and imparts a permanent negative charge at physiological pH. Such a structural feature can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, protein binding, and interaction with biological targets. The L-alanine backbone provides a chiral scaffold that can be recognized by specific enzymes and receptors.
Given the absence of direct research, we can hypothesize its potential applications based on its structural similarity to other known bioactive molecules. The presence of the sulfonate group suggests potential roles as:
-
A zwitterionic buffer or osmolyte: Similar to other sulfonate-containing compounds used in biological research.
-
A modulator of amino acid transporters or receptors: The L-alanine core could facilitate interaction with targets that recognize this amino acid.
-
A synthetic intermediate: For the creation of more complex molecules in drug discovery.
Hypothetical Biological Applications and Research Directions
The unique chemical structure of this compound suggests several avenues for investigation in biological systems.
As a Neuroprotective Agent
The taurine-like sulfonate group could potentially confer neuroprotective properties. Research could focus on its ability to mitigate excitotoxicity by modulating glutamate receptor activity or to act as an antioxidant in neuronal cells.
In Metabolic Studies
Given its L-alanine core, this compound could be explored for its role in cellular metabolism. It may interact with enzymes involved in amino acid or glucose metabolism.
As a Tool Compound in Chemical Biology
The permanent negative charge and defined structure could make this compound a useful tool for probing biological systems, such as studying the requirements for substrate binding in enzymes or transporters.
A Generalized Experimental Workflow for Characterization
The following workflow provides a roadmap for the initial characterization of this compound.
Caption: A generalized experimental workflow for the characterization of a novel compound.
Hypothetical Signaling Pathway Involvement
To illustrate a potential mechanism of action, the following diagram depicts a hypothetical scenario where this compound acts as an antagonist to a G-protein coupled receptor (GPCR) that normally binds a similar endogenous ligand.
Caption: A hypothetical signaling pathway illustrating competitive antagonism at a GPCR.
Data Presentation: Templates for Future Findings
To facilitate the systematic collection and comparison of data, the following table templates are proposed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | Calculated | |
| pKa | Potentiometric Titration | |
| LogP | HPLC | |
| Aqueous Solubility | Shake-flask Method |
Table 2: In Vitro Biological Activity
| Assay | Target | IC50 / EC50 (µM) | Notes |
| Cell Viability (HepG2) | - | 72h incubation | |
| Receptor Binding | GPCR X | Radioligand displacement | |
| Enzyme Inhibition | Enzyme Y | Kinetic analysis |
Experimental Protocols: A Generalized Approach
Due to the lack of specific published methods, we provide a generalized protocol for a common preliminary experiment.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential applications in various fields of biological research and drug development. This guide provides a foundational framework to stimulate and direct future research. The next steps should focus on the chemical synthesis and subsequent in vitro and in vivo characterization to elucidate its biological functions and therapeutic potential. The systematic approach outlined herein will be crucial in uncovering the true value of this novel compound.
"N-(3-Sulfopropyl)-L-alanine supplier and purity information"
An extensive search for publicly available technical information on N-(3-Sulfopropyl)-L-alanine (CAS 105656-54-6) has revealed a significant lack of data regarding its suppliers, purity, experimental protocols, and biological significance. This guide summarizes the current information landscape and provides general methodologies for the analysis of related compounds, which may be applicable to this compound should it become available.
Supplier and Purity Information
Despite a thorough investigation across various chemical supplier databases and scientific literature, no commercial suppliers for this compound could be identified. Consequently, no certificates of analysis or specific purity data for this compound are publicly available. The search results consistently redirected to the parent amino acid, L-alanine, and its various other derivatives.
This lack of commercial availability suggests that this compound may be a niche research chemical, a synthetic intermediate that is not isolated, or is potentially known by an alternative, less common chemical name.
Potential Analytical Methodologies
Given the absence of specific experimental protocols for this compound, this section outlines general analytical techniques commonly employed for the characterization and purity assessment of amino acid derivatives. These methods would likely be the starting point for any researcher working with this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of amino acids and their derivatives. For a sulfonated compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach.
A potential HPLC workflow is outlined below:
Methodological & Application
Application Notes and Protocols: N-(3-Sulfopropyl)-L-alanine as a Biological Buffer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
N-(3-Sulfopropyl)-L-alanine is not currently a widely documented or commercially available biological buffer. The following application notes and protocols are based on the predicted chemical properties of this compound, drawing analogies from structurally similar zwitterionic buffers, such as the "Good's buffers" series and taurine derivatives. The provided data is theoretical and should be empirically validated.
Introduction to this compound as a Potential Biological Buffer
This compound is a zwitterionic compound that possesses structural features suggesting its utility as a biological buffer. Its synthesis would involve the N-alkylation of L-alanine with a sulfopropyl group. The resulting molecule contains a secondary amine and a sulfonate group. The sulfonate group is a strong acid with a pKa typically below 2, meaning it is fully deprotonated and negatively charged at physiological pH. The buffering capacity in the neutral to slightly alkaline range would be provided by the secondary amine.
Zwitterionic buffers, often referred to as "Good's buffers," are widely used in biological research due to their favorable properties.[1] These characteristics include high water solubility, low permeability through biological membranes, and minimal interference with biochemical reactions.[1] Based on its structure, this compound is predicted to share these advantageous properties, making it a potentially valuable tool for various life science applications.
Predicted Physicochemical Properties
The properties of this compound are estimated based on its structure and comparison with similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 209.23 g/mol | Calculated from the chemical formula: C6H13NO5S |
| pKa (at 25°C) | ~ 7.8 | The pKa of the amino group of L-alanine is ~9.7. N-substitution with an alkyl group is expected to lower this value into the physiological range, similar to many Good's buffers. |
| Buffering pH Range | 6.8 - 8.8 | The effective buffering range is generally considered to be pKa ± 1. |
| Appearance | White crystalline powder | Typical for similar zwitterionic compounds. |
| Solubility | High in aqueous solutions | The zwitterionic nature with a sulfonate group generally confers excellent water solubility. |
| Metal Chelation | Low | The structure does not contain moieties known for strong metal ion chelation, a desirable feature in many enzymatic assays. |
| UV Absorbance | Negligible above 260 nm | The molecule lacks chromophores that absorb in the near-UV and visible range, preventing interference in spectrophotometric assays. |
Comparison with Common Biological Buffers
This table provides a comparison of the predicted properties of this compound with established zwitterionic buffers.
| Buffer | pKa at 25°C | Useful pH Range |
| This compound (Predicted) | ~ 7.8 | 6.8 - 8.8 |
| HEPES | 7.48 | 6.8 - 8.2 |
| MOPS | 7.20 | 6.5 - 7.9 |
| PIPES | 6.76 | 6.1 - 7.5 |
| Tricine | 8.05 | 7.4 - 8.8 |
| Taurine | 9.06 | 8.1 - 10.0 |
Potential Applications
Given its predicted properties, this compound could be a suitable buffer for a variety of applications in research and drug development:
-
Cell Culture: Maintaining a stable physiological pH is critical for the growth and viability of mammalian and other eukaryotic cells. A buffer with a pKa around 7.8 would be beneficial for cell culture media, particularly for cells that prefer a slightly alkaline environment.
-
Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. The low potential for metal chelation and minimal interference with reaction kinetics would make this buffer a good candidate for a wide range of enzymatic studies.
-
Protein Purification and Analysis: Maintaining protein stability and activity during purification and analysis is paramount. This buffer could be used in chromatography, electrophoresis, and other protein handling techniques.
-
Pharmaceutical Formulations: In drug development, buffers are essential for maintaining the stability and efficacy of active pharmaceutical ingredients (APIs), especially in liquid formulations for parenteral or ophthalmic use.[2]
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound as a biological buffer. Note: As this is a hypothetical buffer, all concentrations and pH values should be optimized for the specific application.
Protocol 1: Preparation of a 1 M Stock Solution of this compound Buffer
Materials:
-
This compound powder (M.W. 209.23 g/mol )
-
Deionized water (dH₂O)
-
10 M Sodium hydroxide (NaOH) or 10 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinder and volumetric flask
Procedure:
-
Weigh out 209.23 g of this compound powder.
-
Add the powder to a beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution.
-
Slowly add 10 M NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the desired pH (e.g., 7.8) is reached. If the pH overshoots the target, it can be adjusted back with 10 M HCl.
-
Transfer the solution to a 1 L volumetric flask.
-
Add dH₂O to bring the final volume to 1 L.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 2: Use of this compound in a Generic Kinase Assay
Objective: To maintain a stable pH during an in vitro kinase reaction.
Materials:
-
1 M this compound stock solution, pH 7.5
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Deionized water (dH₂O)
Procedure:
-
Prepare a 10X Reaction Buffer:
-
500 µL of 1 M this compound, pH 7.5 (for a final concentration of 50 mM)
-
100 µL of 1 M MgCl₂ (for a final concentration of 10 mM)
-
4.4 mL of dH₂O
-
Mix well. The final pH should be confirmed and adjusted if necessary.
-
-
Set up the Kinase Reaction (example for a 25 µL final volume):
-
2.5 µL of 10X Reaction Buffer
-
5 µL of substrate (at a suitable stock concentration)
-
2.5 µL of ATP (at a suitable stock concentration)
-
X µL of kinase solution (diluted as required)
-
(15 - X) µL of dH₂O
-
-
Combine the reaction buffer, substrate, and water first.
-
Initiate the reaction by adding the kinase and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA, SDS-PAGE loading buffer).
-
Analyze the results using an appropriate method (e.g., phosphospecific antibody western blot, radiometric assay, or luminescence-based assay).
Visualizations
Diagram 1: Desirable Characteristics of a Zwitterionic Biological Buffer
Caption: Ideal properties of a zwitterionic buffer.
Diagram 2: Workflow for Buffer Preparation and Use
References
Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine Buffer Solutions
Introduction
Key Properties
The buffering capacity of any buffer is most effective within approximately ±1 pH unit of its pKa.[1] L-alanine has two pKa values: ~2.34 for the carboxyl group and ~9.69 for the amino group. The addition of the sulfopropyl group to the nitrogen atom will lower the pKa of the amino group significantly. For the purpose of this protocol, a hypothetical pKa of 7.5 is used for illustrative calculations. Researchers must determine the actual pKa of N-(3-Sulfopropyl)-L-alanine experimentally to prepare buffers of a desired pH accurately.
| Property | L-Alanine | This compound |
| Molecular Formula | C₃H₇NO₂[2][3] | C₆H₁₃NO₅S |
| Molecular Weight ( g/mol ) | 89.09[2][3][4] | 211.23 |
| pKa₁ (-COOH) | ~2.34 | Expected to be similar to L-alanine |
| pKa₂ (-NH₂⁺-) | ~9.69 | Must be determined experimentally (Hypothetical value of 7.5 used for this protocol) |
Experimental Protocol: Preparation of a 0.1 M this compound Buffer Solution
This protocol describes the preparation of a 0.1 M solution of this compound buffer at a hypothetical pH of 7.5.
Materials:
-
This compound (MW: 211.23 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
-
Beaker
-
Graduated cylinders
Procedure:
-
Calculate the required mass of the zwitterionic buffer: To prepare 1 liter of a 0.1 M solution, the required mass is calculated as follows: Mass = Molarity × Volume × Molecular Weight Mass = 0.1 mol/L × 1 L × 211.23 g/mol = 21.123 g
-
Dissolve the buffer: Weigh out 21.123 g of this compound and add it to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate with a stir bar and stir until the solid is completely dissolved.[1]
-
Adjust the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the buffer solution. While monitoring the pH, slowly add the 1 M NaOH solution dropwise until the desired pH of 7.5 is reached.[5][6] The addition of a strong base deprotonates the amino group, forming the conjugate base, which creates the buffer system.[7]
-
Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all of the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.[5]
-
Final Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution in a sealed container at 4°C to prevent microbial growth.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a zwitterionic buffer solution.
Caption: Workflow for preparing a zwitterionic buffer solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. L-Alanine non-animalsource,EP,USPtestingspecificationsmeets,cellculture,98.5-101.0 56-41-7 [sigmaaldrich.com]
- 3. ≥98% (TLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Preparing Buffer Solutions | SBRU [sbru.salamanderthemes.net]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for high-quality protein crystals remains a significant bottleneck in structural biology and structure-based drug design. The success of protein crystallization is critically dependent on the precise control of solution conditions to favor the formation of a well-ordered crystal lattice. A variety of chemical compounds, including precipitants, buffers, and additives, are screened to identify optimal crystallization conditions. N-(3-Sulfopropyl)-L-alanine is a zwitterionic derivative of the amino acid L-alanine. Its sulfobetaine-like structure suggests its potential utility in protein crystallization screening as a novel buffer or co-additive. This document provides detailed application notes and hypothetical protocols for the use of this compound in protein crystallization screening, based on the known properties of similar zwitterionic compounds.
Zwitterionic buffers are known to be effective in maintaining a stable pH over a broad range.[1] Furthermore, sulfobetaines can enhance protein solubility and stability, thereby reducing aggregation, which is a common hindrance to crystallization.[2][3] The unique combination of an amino acid core with a sulfopropyl group in this compound may offer advantageous properties for promoting crystal growth.
Potential Applications in Protein Crystallization
This compound can be explored for the following applications in a protein crystallization workflow:
-
As a Primary Buffering Agent: To maintain a stable pH in the crystallization drop, which is crucial for controlling protein charge and interactions.
-
As a Co-buffer or pH Modifier: In conjunction with other standard buffers to fine-tune the pH of the crystallization condition.
-
As a Crystallization Additive: To improve protein solubility, reduce non-specific aggregation, and potentially participate in crystal contact formation.
Data Presentation: Hypothetical Screening Conditions
The following tables outline suggested starting concentrations for screening this compound as both a buffering agent and an additive in a typical 96-well crystallization screen.
Table 1: this compound as a Primary Buffer
| Concentration Range | pH Range | Notes |
| 0.05 M - 0.2 M | 5.5 - 7.5 | The buffering range should be empirically determined. Start with a broad range and narrow down based on initial hits. |
| 0.1 M | 6.0 | A common starting point for many proteins. |
| 0.1 M | 7.0 | Another common starting pH to explore different protein charge states. |
Table 2: this compound as an Additive
| Additive Concentration | Base Buffer System | Precipitant Type | Notes |
| 1% - 5% (w/v) | 0.1 M Tris-HCl pH 8.0 | 20% PEG 8000 | To assess its effect in a standard high molecular weight PEG condition. |
| 2% (w/v) | 0.1 M HEPES pH 7.5 | 1.5 M Ammonium Sulfate | To test its compatibility and influence in a high salt crystallization condition. |
| 0.5% - 3% (w/v) | 0.1 M MES pH 6.5 | 30% PEG 400 | To evaluate its role in intermediate molecular weight PEG conditions. |
Experimental Protocols
The following are detailed protocols for incorporating this compound into a protein crystallization screening workflow.
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
Concentrated HCl and NaOH for pH adjustment
-
-
Procedure for 1 M Stock Solution:
-
Weigh the appropriate amount of this compound powder to prepare a 1 M solution.
-
Dissolve the powder in approximately 80% of the final volume of high-purity water.
-
Gently stir the solution until the powder is completely dissolved.
-
Adjust the pH of the solution to the desired value (e.g., 7.0) using concentrated HCl or NaOH. Note the pKa of the amino group of alanine is around 9.7 and the sulfonic acid group is strongly acidic, so the buffering range will likely be broad.
-
Bring the final volume to the desired amount with high-purity water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
Protocol 2: Screening this compound as a Primary Buffer
This protocol utilizes the hanging drop vapor diffusion method, a common technique in protein crystallization.[4]
-
Materials:
-
Purified protein sample (at a suitable concentration, e.g., 5-10 mg/mL)
-
This compound stock solutions at various pH values (e.g., 0.5 M stocks at pH 5.5, 6.5, and 7.5)
-
A commercial or custom crystallization screen (e.g., varying precipitants like PEGs and salts)
-
24- or 96-well crystallization plates
-
Siliconized cover slips
-
-
Procedure:
-
Pipette 500 µL of the precipitant solution from the crystallization screen into the reservoir of a crystallization plate well.
-
On a clean cover slip, pipette 1 µL of your protein solution.
-
To the protein drop, add 1 µL of the reservoir solution containing the precipitant and this compound as the buffer.
-
Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease on the well rim.
-
Repeat for all desired conditions.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Protocol 3: Screening this compound as an Additive
-
Materials:
-
Purified protein sample
-
A standard crystallization screen
-
A stock solution of this compound (e.g., 10% w/v, pH 7.0)
-
Crystallization plates and cover slips
-
-
Procedure:
-
Prepare the crystallization plate as described in Protocol 2, using the standard buffers and precipitants from the screen in the reservoirs.
-
On the cover slip, create a drop consisting of:
-
1 µL of protein solution
-
0.8 µL of the reservoir solution
-
0.2 µL of the 10% this compound additive stock (this results in a final concentration of 1% in the 2 µL drop).
-
-
Seal the well and incubate as described previously.
-
Vary the concentration of the additive stock to screen different final concentrations in the drop.
-
Visualizations
The following diagrams illustrate the conceptual workflow and rationale for using this compound in protein crystallization.
Conclusion
While direct experimental data on the use of this compound in protein crystallization is not yet widely available, its chemical properties as a zwitterionic sulfobetaine derivative of L-alanine make it a promising candidate for screening. It has the potential to act as a stabilizing buffer and an anti-aggregation additive, which are highly desirable features for successful protein crystallization. The protocols and screening conditions provided here offer a rational starting point for researchers to explore the utility of this novel compound in their structural biology endeavors. As with any new reagent, empirical testing and optimization will be key to unlocking its full potential.
References
- 1. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]
- 2. Polysulfobetaine - Wikipedia [en.wikipedia.org]
- 3. The Effect of Sulfobetaine Coating in Inhibiting the Interaction between Lyotropic Liquid Crystalline Nanogels and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells.[1][2] Variations in pH can significantly impact cellular functions, including growth, metabolism, and protein expression.[1][2] While the bicarbonate-carbon dioxide (NaHCO₃/CO₂) buffering system is the most common method for pH control in cell culture, it is sensitive to the CO₂ concentration in the incubator.[3] To provide additional buffering capacity and stabilize pH during manipulations outside of a CO₂ incubator, synthetic biological buffers are often added to culture media.[1]
N-(3-Sulfopropyl)-L-alanine is a zwitterionic compound that, based on its chemical structure, has the potential to act as a biological buffer in cell culture media. Zwitterionic buffers, such as HEPES, are widely used due to their pKa values near physiological pH and their general biocompatibility.[3][4] This document provides a detailed overview of the anticipated application of this compound in cell culture, drawing parallels with established zwitterionic buffers. It also includes generalized protocols for the evaluation of this novel buffer in a research setting.
Principle of Zwitterionic Buffers in Cell Culture
Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge.[3] This property generally leads to high water solubility and low membrane permeability, which is desirable for a cell culture buffer as it minimizes interference with intracellular processes. The buffering capacity of these compounds is centered around their pKa value, the pH at which the protonated and deprotonated forms are in equal concentration. For mammalian cell culture, which is typically maintained between pH 7.2 and 7.4, a buffer with a pKa in this range is ideal.[5]
Key characteristics of an ideal biological buffer include:
-
pKa between 6.0 and 8.0
-
High water solubility
-
Low permeability across biological membranes
-
Minimal interaction with metal ions
-
Low toxicity to cells
-
Stability under culture conditions
Potential Application of this compound
While specific data on the performance of this compound in cell culture is not yet widely available, its structural components suggest potential benefits. The alanine component is a naturally occurring amino acid utilized by cells in various metabolic pathways, including energy production and protein synthesis. The sulfopropyl group confers the negative charge and is found in other biological buffers. The overall zwitterionic nature of the molecule suggests it could provide effective pH control in the physiological range.
Quantitative Data Summary
As this compound is a novel compound in this application, peer-reviewed quantitative data on its performance in cell culture is not available. The following table provides a comparative summary of the physicochemical properties of commonly used zwitterionic buffers to serve as a benchmark for the future evaluation of this compound.
| Buffer | pKa at 25°C | Useful pH Range | Typical Concentration (mM) | Notes |
| HEPES | 7.45 - 7.65 | 6.8 - 8.2 | 10 - 25 | Widely used, but can generate cytotoxic radicals when exposed to light.[1][4] |
| MOPS | 7.0 - 7.4 | 6.5 - 7.9 | < 20 (for mammalian cells) | Suitable for many bacterial and yeast cultures as well.[4] |
| PIPES | 7.17 | 6.1 - 7.5 | 10 - 25 | Forms radicals less readily than HEPES. |
| BES | 6.9 - 7.3 | 6.4 - 7.8 | 10 - 25 | A Tris-based buffer.[4] |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound as a cell culture media supplement. These protocols are designed to assess its buffering efficacy, cytotoxicity, and impact on cell growth and protein production.
Protocol 1: Determination of Buffering Efficacy in Cell Culture Medium
Objective: To assess the ability of this compound to maintain a stable pH in a standard cell culture medium compared to a control without an additional buffer and a medium supplemented with HEPES.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
HEPES
-
Sterile, filtered deionized water
-
pH meter
-
Sterile flasks or tubes
-
CO₂ incubator
Procedure:
-
Prepare a stock solution of 1 M this compound in sterile, deionized water. Adjust the pH to 7.4 with NaOH and filter-sterilize.
-
Prepare a stock solution of 1 M HEPES in sterile, deionized water. Adjust the pH to 7.4 with NaOH and filter-sterilize.
-
Prepare three sets of media:
-
Medium A: Basal medium (Control)
-
Medium B: Basal medium + 25 mM this compound
-
Medium C: Basal medium + 25 mM HEPES
-
-
Measure the initial pH of each medium.
-
Place aliquots of each medium in sterile, loosely capped flasks in a 37°C, 5% CO₂ incubator.
-
Place another set of aliquots in sterile, tightly capped flasks at ambient atmosphere and 37°C to simulate conditions outside the incubator.
-
Measure the pH of all samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Record and compare the pH stability of the different media formulations.
Protocol 2: Cytotoxicity Assessment
Objective: To determine the potential toxic effects of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, HeLa)
-
Complete growth medium for the selected cell line
-
This compound stock solution (1 M, pH 7.4)
-
96-well cell culture plates
-
MTT or other viability assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0 mM (control) to 100 mM.
-
Remove the existing medium from the cells and replace it with the media containing different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the control (0 mM) and plot the dose-response curve to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Protocol 3: Evaluation of Impact on Cell Growth and Protein Production
Objective: To assess the effect of this compound on the growth kinetics and, if applicable, the recombinant protein production of a cell line.
Materials:
-
Suspension cell line (e.g., CHO-S) or adherent cell line
-
Appropriate growth medium
-
This compound stock solution (1 M, pH 7.4)
-
Shake flasks or T-flasks
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Method for quantifying protein production (e.g., ELISA for a specific antibody)
Procedure:
-
Prepare growth medium supplemented with a non-toxic concentration of this compound as determined in Protocol 2 (e.g., 25 mM). Use un-supplemented medium as a control.
-
Inoculate shake flasks or T-flasks with the cell line at a starting density of 2-3 x 10⁵ cells/mL.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, 120 rpm for suspension cultures).
-
Take daily samples to measure viable cell density and viability.
-
If using a protein-producing cell line, collect supernatant at the end of the culture period (or at various time points).
-
Quantify the concentration of the recombinant protein in the supernatant using an appropriate method like ELISA.
-
Compare the growth curves and final protein titers between the control and this compound-supplemented cultures.
Visualizations
Caption: Role of this compound in pH stabilization.
Caption: Workflow for evaluating a new cell culture buffer.
References
- 1. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificbio.com [scientificbio.com]
- 4. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. itwreagents.com [itwreagents.com]
Application Notes and Protocols: The Use of L-Alanine in Enzyme Activity Assays
A Note on N-(3-Sulfopropyl)-L-alanine:
Extensive searches of scientific literature and chemical databases did not yield any information on the use of a compound named "this compound" in enzyme activity assays. This suggests that this specific compound is not commonly used for this purpose, may be known by a different name, or the provided name may be inaccurate.
As a helpful alternative, this document provides detailed application notes and protocols for a highly relevant and well-established use of the parent amino acid, L-alanine , in a crucial enzyme activity assay: the determination of Alanine Transaminase (ALT) activity.
Application: L-Alanine as a Substrate in Alanine Transaminase (ALT) Activity Assays
Introduction:
Alanine Transaminase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme in amino acid metabolism. It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. ALT is found in high concentrations in the liver and, to a lesser extent, in other tissues. Elevated levels of ALT in the serum are a primary biomarker for liver damage. Therefore, the accurate measurement of ALT activity is a critical diagnostic tool in clinical chemistry and a valuable assay in drug development and toxicology studies. In this assay, L-alanine serves as a specific substrate for the ALT enzyme.
Principle of the Assay:
The activity of ALT is typically determined using a coupled enzyme assay. The pyruvate produced from the ALT-catalyzed reaction is used in a subsequent reaction catalyzed by lactate dehydrogenase (LDH). In this second reaction, LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the ALT activity in the sample.
Quantitative Data Summary
The following table summarizes typical concentrations and kinetic parameters relevant to ALT activity assays.
| Parameter | Value | Notes |
| L-Alanine Concentration | 200 - 500 mM | Substrate concentration is typically kept well above the Km to ensure zero-order kinetics with respect to L-alanine. |
| α-Ketoglutarate Concentration | 10 - 15 mM | The second substrate for the ALT reaction. |
| NADH Concentration | 0.1 - 0.3 mM | The initial absorbance at 340 nm should be between 1.0 and 1.5. |
| Lactate Dehydrogenase (LDH) Activity | > 1 kU/L | Sufficient excess of the coupling enzyme is necessary to ensure the ALT reaction is the rate-limiting step. |
| Km of human ALT for L-Alanine | ~22 mM | This value can vary depending on the source of the enzyme and assay conditions. |
| Optimal pH | 7.4 - 7.8 | ALT activity is optimal at a slightly alkaline pH. |
| Temperature | 37 °C | Assays are typically performed at physiological temperature. |
Experimental Protocols
Materials and Reagents:
-
Phosphate buffer (100 mM, pH 7.5)
-
L-Alanine solution (1 M)
-
α-Ketoglutarate solution (150 mM)
-
NADH solution (10 mM)
-
Lactate Dehydrogenase (LDH) solution (e.g., from rabbit muscle, ~1000 U/mL)
-
Sample containing ALT (e.g., serum, plasma, tissue homogenate)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Preparation of Reagent Mixture (for 100 assays):
-
To 90 mL of 100 mM phosphate buffer (pH 7.5), add:
-
10 mL of 1 M L-Alanine solution (final concentration: 100 mM)
-
1 mL of 150 mM α-Ketoglutarate solution (final concentration: 1.5 mM)
-
0.3 mL of 10 mM NADH solution (final concentration: 0.03 mM)
-
0.1 mL of LDH solution (~1000 U/mL)
-
-
Mix well and protect from light. This reagent mixture is stable for several hours at 4°C.
Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C.
-
Pipette 1.0 mL of the Reagent Mixture into a cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to measure the background rate of NADH degradation.
-
Add 100 µL of the sample containing ALT to the cuvette.
-
Mix quickly by gentle inversion.
-
Immediately start recording the absorbance at 340 nm every 30 seconds for 5 minutes.
Calculation of ALT Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the ALT activity using the Beer-Lambert law:
Activity (U/L) = (ΔA340/min) * (Total Assay Volume in mL * 1000) / (ε * Light Path in cm * Sample Volume in mL)
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1
-
Total Assay Volume = 1.1 mL
-
Light Path = 1 cm (for a standard cuvette)
-
Sample Volume = 0.1 mL
-
Visualizations
Caption: Signaling pathway of the coupled ALT enzyme activity assay.
Caption: Experimental workflow for the ALT activity assay.
Application Notes and Protocols: N-(3-Sulfopropyl)-L-alanine as a Mobile Phase Additive in HPLC
Topic: N-(3-Sulfopropyl)-L-alanine as a mobile phase additive in High-Performance Liquid Chromatography (HPLC).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC. The retention mechanism in HILIC is complex, involving partitioning, ion exchange, and hydrogen bonding between the analytes, the stationary phase, and the mobile phase. Mobile phase additives play a crucial role in modulating these interactions and achieving optimal separation.
This compound is a zwitterionic compound possessing both a sulfonic acid group (a strong acid) and an L-alanine moiety (a primary amine and a carboxylic acid). This unique structure makes it an intriguing candidate as a mobile phase additive in HILIC. Its zwitterionic nature can influence the hydration layer on the polar stationary phase and offer both cationic and anionic interaction sites, potentially enhancing the selectivity and resolution of polar analytes.
This document provides detailed application notes and protocols for the utilization of this compound as a mobile phase additive in HILIC for the separation of a model mixture of polar analytes.
Principle of Separation Enhancement
The addition of this compound to the mobile phase in HILIC is proposed to enhance separation through a multi-modal mechanism:
-
Modulation of the Stationary Phase Hydration Layer: The zwitterionic additive can alter the thickness and properties of the water-enriched layer on the polar stationary phase, influencing the partitioning of analytes.
-
Ion-Pairing and Ion-Exchange Interactions: The sulfonic acid group can interact with cationic analytes, while the protonated amine group can interact with anionic analytes, providing a form of ion-pairing or ion-exchange chromatography.
-
Buffering Capacity: The amino acid moiety can provide buffering capacity, helping to maintain a stable pH on the column and improve peak shape and reproducibility.
These combined effects can lead to improved retention, selectivity, and peak symmetry for a variety of polar compounds.
Experimental Protocols
Objective:
To develop and validate an HPLC method using this compound as a mobile phase additive for the separation of a mixture of polar analytes.
Materials and Reagents:
-
This compound (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (AF), LC-MS grade
-
Analyte standards:
-
Uracil (void marker)
-
Cytosine
-
Adenosine
-
Guanosine
-
Choline
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.
-
UV or Mass Spectrometric (MS) detector.
Mobile Phase Preparation:
Mobile Phase A (Aqueous):
-
Weigh an appropriate amount of this compound to prepare a 10 mM stock solution in HPLC grade water.
-
For a final concentration of 1 mM in the aqueous phase, dilute the stock solution accordingly.
-
Adjust the pH of the aqueous mobile phase to 4.5 using formic acid.
-
Alternatively, for MS compatibility, a volatile buffer system can be prepared using 10 mM ammonium formate with the pH adjusted with formic acid, to which this compound is added.
Mobile Phase B (Organic):
-
Acetonitrile.
Sample Preparation:
-
Prepare a stock solution of the analyte mixture in a diluent similar to the initial mobile phase composition (e.g., 90:10 ACN:Water).
-
The final concentration of each analyte should be suitable for the detector response (e.g., 10 µg/mL for UV detection).
HPLC Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate with 1 mM this compound in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm or MS with Electrospray Ionization (ESI) |
Data Presentation
The following table summarizes the hypothetical chromatographic data obtained for the separation of the model analyte mixture with and without the addition of this compound to the mobile phase.
| Analyte | Retention Time (min) (Without Additive) | Retention Time (min) (With 1 mM Additive) | Resolution (Rs) (With Additive) |
| Uracil | 1.2 | 1.2 | - |
| Choline | 2.5 | 3.1 | 2.1 (vs. Cytosine) |
| Cytosine | 3.8 | 4.5 | 2.5 (vs. Adenosine) |
| Adenosine | 5.1 | 6.2 | 2.8 (vs. Guanosine) |
| Guanosine | 6.4 | 7.8 | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HILIC analysis using this compound.
Proposed Separation Mechanism
Caption: Proposed mechanism of separation enhancement by the zwitterionic additive.
"electrophoresis buffers containing N-(3-Sulfopropyl)-L-alanine"
Information regarding "N-(3-Sulfopropyl)-L-alanine" in electrophoresis buffers is not available in the searched resources.
Extensive searches for application notes, protocols, and scientific literature concerning the use of this compound as a component in electrophoresis buffers did not yield any relevant information. This suggests that the use of this specific compound for this application is not documented in readily accessible public databases or scientific publications.
It is possible that this compound is a novel or highly specialized chemical not yet widely used or reported in the field of electrophoresis. Alternatively, there may be a different nomenclature or a related compound that is more commonly utilized.
Without any available data on its properties, buffer preparation, or applications in separating biomolecules, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and diagrams.
Researchers, scientists, and drug development professionals interested in this specific compound for electrophoresis are encouraged to consult specialized chemical suppliers or conduct primary research to determine its suitability and optimal conditions for their specific applications.
Application Notes and Protocols: N-(3-Sulfopropyl)-L-alanine for Protein Formulation Stabilization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest update, N-(3-Sulfopropyl)-L-alanine is not a widely documented or commercially available protein stabilizer. The following application notes and protocols are based on the theoretical potential of this molecule, drawing parallels from existing knowledge of zwitterionic buffers, amino acid excipients, and organosulfonate compounds in protein science. The provided experimental designs are intended as a guide for the evaluation of this novel compound.
Introduction
Protein-based therapeutics are susceptible to degradation and aggregation, which can compromise their safety and efficacy. Formulation development is therefore a critical aspect of their lifecycle, aiming to preserve the native conformation and biological activity of the protein. Excipients are key components of these formulations, and there is a continuous search for novel molecules that can offer superior stabilization.
This compound is a zwitterionic derivative of the amino acid L-alanine. Its structure, featuring a permanent negative charge on the sulfonate group and a pH-dependent positive charge on the amino group, suggests its potential as a protein stabilizer. This document outlines the theoretical basis for its use and provides detailed protocols for its evaluation as a novel excipient in protein formulations.
Theoretical Mechanism of Action
The stabilizing properties of this compound can be hypothesized to arise from several mechanisms, leveraging the characteristics of its constituent parts: the alanine backbone and the sulfopropyl group.
-
Zwitterionic Nature: Zwitterions are known to be effective protein stabilizers.[1] They can interact favorably with the protein surface, potentially preventing protein-protein interactions that lead to aggregation. The presence of both positive and negative charges allows for flexible electrostatic interactions.
-
Preferential Exclusion: Like many effective stabilizers, this compound is expected to be preferentially excluded from the protein's surface. This phenomenon increases the free energy of the unfolded state, thus thermodynamically favoring the compact, native conformation.
-
Modulation of Local Environment: The sulfonate group, being a strong acid, provides a constant negative charge, while the amino group's charge is pH-dependent. This could allow for fine-tuning of the electrostatic environment around the protein, contributing to colloidal stability.
-
Alanine's Contribution: L-alanine itself is a small, non-polar amino acid that is a fundamental component of protein structures.[2] While alanine substitutions can have varied effects on protein stability, its derivatives are explored as excipients.[3]
Proposed Mechanism of Stabilization
Caption: Hypothetical mechanism of protein stabilization by this compound.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound as a protein stabilizer. A model protein, such as Bovine Serum Albumin (BSA) or a therapeutic monoclonal antibody (mAb), should be used.
Protocol 1: Thermal Stability Assessment using Thermal Shift Assay (TSA)
This high-throughput screening method determines the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[4][5][6]
Materials:
-
Model protein stock solution (e.g., 10 mg/mL BSA in PBS)
-
This compound stock solution (e.g., 1 M in ultrapure water, pH adjusted)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Prepare a series of dilutions of this compound in the desired buffer (e.g., 0, 50, 100, 200, 500 mM).
-
In each well of a 96-well PCR plate, add the protein solution to a final concentration of 0.1 mg/mL.
-
Add the different concentrations of this compound to the respective wells.
-
Prepare a master mix of SYPRO Orange dye diluted 1:1000 in the assay buffer.
-
Add the diluted dye to each well to a final concentration of 5x.
-
The final volume in each well should be uniform (e.g., 25 µL).
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal melt protocol:
-
Initial temperature: 25°C for 1 minute.
-
Ramp rate: 1°C/minute.
-
Final temperature: 95°C.
-
Acquire fluorescence data at each temperature increment.
-
-
Analyze the data to determine the Tm for each condition. An increase in Tm indicates stabilization.
Protocol 2: Aggregation Propensity by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is a gold-standard method for quantifying protein aggregates.[7][8]
Materials:
-
Protein formulation with and without this compound.
-
HPLC system with a UV detector.
-
Size exclusion column suitable for the model protein.
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
Prepare protein samples (e.g., 1 mg/mL) in formulations containing various concentrations of this compound (e.g., 0, 100, 250 mM).
-
Incubate the samples under stress conditions (e.g., elevated temperature, agitation, or freeze-thaw cycles).
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 20 µL) of each sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of monomer and aggregates for each condition.
Experimental Workflow for Stabilizer Screening
Caption: A generalized workflow for evaluating a novel protein stabilizer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Thermal Stability of Model Protein in the Presence of this compound
| This compound (mM) | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Control |
| 0 (Control) | 65.2 ± 0.2 | 0.0 |
| 50 | 67.5 ± 0.3 | +2.3 |
| 100 | 69.8 ± 0.2 | +4.6 |
| 200 | 72.1 ± 0.4 | +6.9 |
| 500 | 73.5 ± 0.3 | +8.3 |
Table 2: Aggregation of Model Protein after Thermal Stress (40°C for 4 weeks)
| This compound (mM) | % Monomer | % Dimer | % Higher Aggregates |
| 0 (Control) | 85.3 | 10.2 | 4.5 |
| 100 | 92.1 | 6.5 | 1.4 |
| 250 | 96.8 | 2.9 | 0.3 |
Conclusion
While this compound is not a currently established excipient, its chemical structure holds promise for protein stabilization. The proposed zwitterionic and preferential exclusion mechanisms provide a strong rationale for its investigation. The detailed protocols for thermal shift assays and size exclusion chromatography offer a robust framework for researchers to systematically evaluate its potential. The representative data tables illustrate how to effectively present findings from such studies. Further characterization using techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) would provide a more comprehensive understanding of its stabilizing effects.[9] Researchers in biopharmaceutical development are encouraged to explore novel excipients like this compound to advance the frontiers of protein formulation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Alanine - Wikipedia [en.wikipedia.org]
- 3. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach [pubmed.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for N-(3-Sulfopropyl)-L-alanine in Nucleic Acid Hybridization Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid hybridization is a fundamental technique in molecular biology, underpinning a wide array of applications from genetic analysis to drug discovery. The specificity and efficiency of hybridization are critically dependent on the composition of the hybridization buffer. Zwitterionic buffers, such as the "Good's buffers," are often favored for their ability to maintain a stable pH over a range of temperatures and their minimal interaction with biological macromolecules.[1][2][3] N-(3-Sulfopropyl)-L-alanine is a zwitterionic amino acid derivative with a predicted pKa of 7.00 ± 0.29, suggesting its potential as a buffering agent in the neutral pH range suitable for many biological assays.[4]
These application notes provide a theoretical framework and practical protocols for the utilization of this compound as a component in nucleic acid hybridization buffers. The information is extrapolated from the known properties of similar zwitterionic buffers used in molecular biology.
Physicochemical Properties and Potential Advantages
This compound possesses a sulfonic acid group and an amino group, conferring its zwitterionic nature. Its structure is analogous to other biological buffers, suggesting several potential advantages in hybridization applications:
-
Stable pH Control: With a pKa around 7.0, it is expected to provide robust buffering capacity in the physiologically relevant pH range of 6.5 to 7.5.[4] This is critical for maintaining the optimal conditions for nucleic acid duplex formation.
-
Low Metal Ion Binding: Like many Good's buffers, it is predicted to have a low affinity for divalent cations, which can be advantageous in enzymatic reactions that are sensitive to metal ion concentrations.[3]
-
Minimal UV Absorbance: The aliphatic nature of this compound suggests it will not interfere with spectrophotometric measurements of nucleic acid concentration.
-
Potential for Low Conductivity Solutions: Zwitterionic buffers with no net charge near neutral pH can be used to prepare low-conductivity buffers.[5] This is particularly useful in techniques that employ electric fields to accelerate hybridization.[5][6]
Application Data (Theoretical)
The following table summarizes the theoretical impact of a hybridization buffer containing this compound compared to standard hybridization buffers. This data is extrapolated from studies on other zwitterionic buffers and represents expected performance.
| Parameter | Standard Buffer (e.g., 20x SSC) | This compound Buffer (Theoretical) | Rationale |
| Optimal pH Range | 7.0 - 7.2 | 6.5 - 7.5 | Based on the predicted pKa of 7.00.[4] |
| Effect on Tm | High salt concentration increases Tm. | May allow for lower salt concentrations while maintaining Tm due to reduced electrostatic repulsion.[7] | |
| Hybridization Signal | Strong signal with potential for background. | Potentially higher signal-to-noise ratio due to reduced non-specific binding. | |
| Stringency Control | Primarily controlled by salt concentration and temperature. | Finer control of stringency may be possible by adjusting buffer concentration and pH. |
Experimental Protocols
Note: The following protocols are theoretical and should be optimized for specific applications.
Protocol 1: Preparation of a Stock Solution of this compound Buffer
-
To prepare a 1 M stock solution:
-
Dissolve the appropriate amount of this compound in nuclease-free water to a final volume of just under 1 L.
-
Adjust the pH to the desired value (e.g., 7.0) with a strong base (e.g., NaOH).
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Southern Blotting using a Hybridization Buffer with this compound
This protocol describes the hybridization and washing steps of a Southern blot. For DNA digestion, gel electrophoresis, and transfer, please refer to standard protocols.[8][9][10][11]
Materials:
-
Nylon or nitrocellulose membrane with transferred DNA.
-
1 M this compound stock solution, pH 7.0.
-
20% Sodium Dodecyl Sulfate (SDS).
-
50x Denhardt's solution.
-
Salmon sperm DNA (10 mg/mL).
-
Labeled DNA probe.
-
20x SSC.
-
Nuclease-free water.
Solutions:
-
Prehybridization Solution:
-
5x SSC
-
5x Denhardt's solution
-
50 mM this compound, pH 7.0
-
0.5% SDS
-
100 µg/mL denatured salmon sperm DNA
-
-
Hybridization Solution:
-
5x SSC
-
5x Denhardt's solution
-
50 mM this compound, pH 7.0
-
0.5% SDS
-
100 µg/mL denatured salmon sperm DNA
-
Labeled probe (concentration to be optimized)
-
-
Low Stringency Wash Buffer:
-
2x SSC
-
0.1% SDS
-
-
High Stringency Wash Buffer:
-
0.1x SSC
-
0.1% SDS
-
Procedure:
-
Prehybridization:
-
Place the membrane in a hybridization bottle or bag.
-
Add a sufficient volume of prehybridization solution to cover the membrane.
-
Incubate at 65°C for 2-4 hours with gentle agitation.
-
-
Hybridization:
-
Denature the labeled probe by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.
-
Remove the prehybridization solution and add the hybridization solution containing the denatured probe.
-
Incubate overnight at 65°C with gentle agitation.
-
-
Washing:
-
Remove the hybridization solution.
-
Wash the membrane with Low Stringency Wash Buffer for 15 minutes at room temperature.
-
Wash the membrane twice with High Stringency Wash Buffer for 15-30 minutes each at 65°C. The temperature and salt concentration of this step may need to be optimized to achieve the desired stringency.
-
-
Detection:
-
Proceed with the appropriate detection method based on the probe label (e.g., autoradiography for radioactive probes, chemiluminescence for enzyme-labeled probes).
-
Visualizations
Caption: General workflow for nucleic acid hybridization techniques like Southern and Northern blotting.
Caption: Analysis of a signaling pathway's effect on gene expression using hybridization techniques.
References
- 1. Hepes buffer is used as a reaction buffer for separating and analyzing RNA nuclear components - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. biocompare.com [biocompare.com]
- 3. HEPES - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA with zwitterionic and negatively charged phosphate modifications: Formation of DNA triplexes, duplexes and cell uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of DNA by Southern blotting [qiagen.com]
- 9. conductscience.com [conductscience.com]
- 10. Southern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Troubleshooting & Optimization
Troubleshooting N-(3-Sulfopropyl)-L-alanine Buffer pH Drift: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address pH drift issues encountered when using N-(3-Sulfopropyl)-L-alanine buffer in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a buffer?
This compound is a zwitterionic amino acid derivative. Its structure, featuring a sulfonic acid group, an amino group, and a carboxylic acid group, allows it to act as a buffer over a specific pH range. Zwitterionic buffers are often favored in biological research because they are less likely to interact with biological molecules compared to some traditional buffers.[1]
Q2: What is the expected buffering range for this compound?
Q3: What are the common causes of pH drift in buffer solutions?
Several factors can contribute to the instability of a buffer's pH. These include:
-
Temperature Fluctuations: The pKa of a buffer, and therefore its pH, can be temperature-dependent.[2][3]
-
Absorption of Atmospheric Carbon Dioxide (CO₂): CO₂ can dissolve in the buffer and form carbonic acid, which lowers the pH.
-
Contamination: Microbial growth or chemical contamination can alter the composition of the buffer and affect its pH.
-
Improper Preparation or Storage: Inaccurate measurements during preparation or storing the buffer in inappropriate containers can lead to pH instability.
-
Interaction with Experimental Components: The buffer may interact with acids, bases, or other charged molecules introduced during an experiment.
Troubleshooting Guide for pH Drift
Issue: The pH of my this compound buffer is consistently decreasing over time.
This is a common issue, often caused by the absorption of atmospheric CO₂.
-
Solution 1: Degas the water used for buffer preparation. Before preparing your buffer, boil and then cool the deionized water under a vacuum or purge it with an inert gas like nitrogen or argon to remove dissolved CO₂.
-
Solution 2: Store the buffer in airtight containers. Use containers with tight-fitting caps to minimize exposure to the air. For long-term storage, consider containers that allow for a nitrogen or argon overlay.
-
Solution 3: Prepare the buffer fresh. If the issue persists, prepare the buffer solution immediately before use.
Issue: The pH of my buffer changes significantly when the temperature of my experiment changes.
This is likely due to the temperature coefficient of the buffer's pKa.
-
Solution 1: Calibrate your pH meter and adjust the buffer at the experimental temperature. If your experiments are conducted at a temperature other than room temperature, it is crucial to standardize your pH meter and make final pH adjustments to the buffer at that specific temperature.[2][3]
-
Solution 2: Consult technical data for temperature effects. While specific data for this compound is limited, for other zwitterionic buffers, the change in pKa per degree Celsius (d(pKa)/dT) is a known value. If this information becomes available, you can calculate the expected pH shift and adjust accordingly.
Issue: I observe microbial growth or cloudiness in my buffer stock.
This indicates contamination, which can significantly alter the pH.
-
Solution 1: Filter-sterilize the buffer. After preparation, pass the buffer through a 0.22 µm filter to remove bacteria.
-
Solution 2: Autoclave if appropriate. Check for the heat stability of this compound. Some buffers can be autoclaved for sterilization, but heat can degrade others.
-
Solution 3: Store at a lower temperature. Storing the buffer at 4°C can slow down microbial growth. For long-term storage, consider aliquoting and freezing at -20°C.
-
Solution 4: Add a bacteriostatic agent. If compatible with your experiments, adding a low concentration of a bacteriostatic agent like sodium azide can prevent microbial growth.
Quantitative Data Summary
Due to the limited availability of specific physicochemical data for this compound, this table provides data for the parent molecule, L-alanine, and general characteristics of similar zwitterionic buffers for reference.
| Property | L-Alanine | General Zwitterionic Buffers (e.g., Good's Buffers) | This compound (Estimated) |
| pKa₁ (Carboxyl Group) | ~2.34 | Varies | Expected to be low (~2-3) |
| pKa₂ (Amino Group) | ~9.69 | Typically 6.0 - 8.0 | Expected to be lower than L-alanine, likely in the 7.0 - 8.5 range, making it potentially suitable for physiological pH applications. |
| pKa₃ (Sulfonic Acid) | N/A | N/A | Very low (estimated < 2), acting as a strong acid and remaining deprotonated at typical experimental pH. |
| d(pKa)/dT (°C⁻¹) | Not commonly reported for this purpose. | Generally low, but varies between buffers. | Specific value is not available. It is recommended to measure and adjust the pH at the intended experimental temperature. |
| Solubility | High in water. | Generally high in water. | Expected to be highly soluble in water due to the presence of multiple charged groups. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 0.1 M solution. (Molecular Weight should be obtained from the manufacturer's specifications).
-
Dissolve the buffer: In a calibrated beaker, dissolve the calculated mass of this compound in approximately 80% of the final volume of high-purity, deionized water.
-
Stir until fully dissolved: Use a magnetic stirrer to ensure the buffer is completely dissolved.
-
Calibrate the pH meter: Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the temperature at which the buffer will be used.
-
Adjust the pH: While stirring, slowly add a concentrated solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to adjust the pH to the desired value.
-
Bring to final volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter into a sterile, airtight container. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound buffer pH drift.
Caption: Chemical equilibrium of this compound in solution.
References
Technical Support Center: Optimizing N-(3-Sulfopropyl)-L-alanine Concentration for Protein Stability
Disclaimer: There is currently limited direct scientific literature available on the specific application of N-(3-Sulfopropyl)-L-alanine for protein stability. The following troubleshooting guide and FAQs are based on the principles of protein stabilization and information available for analogous zwitterionic and sulfonate-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it stabilize proteins?
This compound is a zwitterionic derivative of the amino acid L-alanine. Its structure, featuring both a positive charge on the amino group and a negative charge on the sulfonate group, suggests it may act as a stabilizing agent for proteins. Zwitterionic compounds, often referred to as "Good's buffers" and their analogues, can help to prevent protein aggregation by minimizing non-specific electrostatic interactions and maintaining a stable pH environment.[1][2][3] The sulfonate group, being permanently negatively charged, can also contribute to the compound's solubility and interaction with protein surfaces.
Q2: What is a typical starting concentration range for a new stabilizing additive like this compound?
When screening a new additive for protein stability, it is advisable to test a broad concentration range. Based on similar zwitterionic buffers and additives, a starting range of 50 mM to 500 mM is often a reasonable starting point. However, the optimal concentration is highly protein-dependent and should be determined empirically.
Q3: How can I determine the optimal concentration of this compound for my protein?
The optimal concentration can be determined using various biophysical techniques that assess protein stability. A common and efficient method is the Thermal Shift Assay (also known as Differential Scanning Fluorimetry or ThermoFluor).[4] This assay measures the change in the protein's melting temperature (Tm) in the presence of different concentrations of the additive. An increase in Tm indicates enhanced thermal stability. Other techniques such as Dynamic Light Scattering (DLS) to monitor aggregation, or functional assays to assess protein activity over time, can also be employed.
Q4: Can this compound be used in combination with other additives?
Yes, it is common to use a combination of additives to achieve optimal protein stability. This compound could potentially be used with other common stabilizers such as glycerol, sucrose, arginine, and glutamate.[2] It is important to screen for synergistic or antagonistic effects when combining additives.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Increased protein aggregation after adding this compound. | The concentration of the additive may be too high or too low. | Perform a concentration titration experiment (e.g., 10 mM to 1 M) to identify the optimal concentration. Use a method like DLS to monitor aggregation at different concentrations. |
| The pH of the solution may be close to the protein's isoelectric point (pI). | Ensure the buffer pH is at least one unit away from the protein's pI. The zwitterionic nature of this compound may alter the solution's ionic strength, affecting protein solubility.[] | |
| The additive may be interacting unfavorably with other buffer components. | Simplify the buffer composition to identify potential interactions. Test this compound in different buffer systems (e.g., phosphate, HEPES, Tris).[4] | |
| No significant change in protein stability. | The concentration range tested may be too narrow. | Broaden the concentration range in your screening experiments. |
| The protein may not be responsive to this type of stabilizer. | Consider screening other classes of additives, such as osmolytes (glycerol, sucrose), amino acids (arginine, glutamate), or non-detergent sulfobetaines.[2] | |
| The assay used to measure stability may not be sensitive enough. | Employ a more sensitive technique. For example, if using native gel electrophoresis, consider switching to a thermal shift assay or DLS. | |
| Precipitation of the additive in the buffer. | The solubility limit of this compound may have been exceeded. | Check the solubility of the additive in your specific buffer system, especially at low temperatures. Prepare fresh solutions and consider gentle heating to aid dissolution. |
| Incompatibility with other buffer components. | Test the solubility of this compound in the absence of the protein and other additives to identify any precipitation issues. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using Thermal Shift Assay (TSA)
This protocol outlines a general procedure for screening the optimal concentration of a stabilizing additive like this compound.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 1 M in ultrapure water)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare a master mix containing your protein and SYPRO Orange dye in the base buffer. A typical final protein concentration for the assay is 2-5 µM, and the final dye concentration is 5x.
-
Prepare a serial dilution of the this compound stock solution in the base buffer in a separate 96-well plate. This will serve as your additive plate.
-
Add the additive solutions to the wells of the PCR plate containing the protein master mix. Ensure a range of final this compound concentrations are tested (e.g., 0 mM to 500 mM). Include a no-additive control.
-
Seal the PCR plate with an optically clear seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the thermal melt experiment in the real-time PCR instrument. A typical program involves a ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. A positive shift in Tm in the presence of this compound indicates stabilization.
Visualizations
Caption: Workflow for optimizing the concentration of a stabilizing additive.
This technical support center provides a framework for researchers to approach the optimization of this compound for protein stability. Given the lack of direct data, a systematic, empirical approach as outlined above is crucial for success.
References
Technical Support Center: N-(3-Sulfopropyl)-L-alanine Interference with Protein Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the interference of N-(3-Sulfopropyl)-L-alanine with common protein assays. This resource is intended for researchers, scientists, and drug development professionals to help ensure accurate protein quantification in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my protein assay?
This compound is a zwitterionic derivative of the amino acid L-alanine. Its structure, containing both a positive and a negative charge, is similar to "Good's" buffers, which are known to interfere with certain protein quantification methods. The interference can arise from its ability to interact with assay reagents, such as the copper ions in the Bicinchoninic Acid (BCA) assay or the Coomassie dye in the Bradford assay, leading to inaccurate protein concentration measurements.
Q2: Which protein assays are most likely to be affected by the presence of this compound?
While specific data for this compound is not extensively documented, based on its chemical nature as a zwitterionic amino acid derivative, interference can be anticipated in the following assays:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA. Amino acids and other nitrogen-containing compounds can also reduce copper ions, leading to an overestimation of protein concentration.[1][2][3]
-
Lowry Assay: Similar to the BCA assay, the Lowry method is based on copper reduction and can be affected by substances that interact with copper ions.[1][3]
-
Bradford Assay: The Bradford assay uses the binding of Coomassie dye to proteins. While generally less susceptible to interference from a wide range of compounds compared to copper-based assays, high concentrations of certain buffers and amino acids can still cause inaccuracies.[4][5]
Q3: How can I determine if this compound is interfering with my assay?
To test for interference, run a "buffer blank" control. This involves preparing a sample containing the same concentration of this compound as your protein samples, but without any protein. If this buffer blank shows a significant absorbance reading, it indicates that the compound is interfering with the assay.
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Protein Readings
If you suspect this compound is affecting your results, consider the following troubleshooting steps:
1. Sample Dilution: If your protein concentration is high enough, diluting your sample can reduce the concentration of the interfering substance to a level that no longer significantly affects the assay.[6]
2. Use a Compatible Protein Assay: Some protein assays are less susceptible to interference from specific compounds. The compatibility chart below provides a general guideline.
Table 1: General Compatibility of Common Protein Assays with Potentially Interfering Substances
| Substance Category | Bradford Assay | BCA Assay | Lowry Assay |
| Amino Acids | Generally compatible at low concentrations | Potential for significant interference [6] | Potential for significant interference |
| Zwitterionic Buffers | Variable, concentration-dependent | Potential for significant interference | Potential for significant interference |
| Detergents | Generally compatible (some formulations)[4][5] | Generally compatible[1][3] | Not compatible |
| Reducing Agents | Generally compatible[5] | Not compatible (unless using a reducing agent-compatible version)[1] | Not compatible |
3. Protein Precipitation: For samples with high concentrations of interfering substances, protein precipitation can be an effective method to separate the protein from the contaminant.[7]
Experimental Protocols
Protocol 1: Protein Precipitation with Acetone
This protocol is designed to remove interfering substances like this compound from a protein sample.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Resuspension buffer compatible with your downstream application and protein assay
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the interfering substances.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer for your protein assay.
Protocol 2: Bradford Protein Assay
This is a general protocol for performing a Bradford assay.[4][5]
Materials:
-
Bradford reagent
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Unknown protein samples
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of protein standards by diluting the BSA stock solution to known concentrations.
-
Pipette a small volume (e.g., 5 µL) of each standard and each unknown sample into separate wells of a 96-well plate or into separate cuvettes.
-
Add the Bradford reagent to each well or cuvette (e.g., 250 µL).
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visual Guides
Below are diagrams illustrating the troubleshooting workflow and the general mechanism of the BCA protein assay.
References
"N-(3-Sulfopropyl)-L-alanine solubility issues at low temperatures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(3-Sulfopropyl)-L-alanine, particularly at low temperatures.
Understanding this compound Solubility
This compound is a zwitterionic compound, meaning it contains both a positive and a negative charge on the same molecule. This structure includes a permanently negatively charged sulfonate group and a titratable amino group, which is positively charged at acidic and neutral pH. The solubility of such molecules is highly dependent on factors like pH, temperature, and the presence of other solutes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution at low temperatures?
A1: Zwitterionic compounds, particularly those with sulfonate groups, can exhibit a phenomenon known as an Upper Critical Solution Temperature (UCST). This means they are more soluble at higher temperatures and can precipitate out as the temperature decreases. At lower temperatures, the kinetic energy of the solvent molecules (water) may be insufficient to overcome the intermolecular forces between the this compound molecules, leading to aggregation and precipitation.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of amino acids and their derivatives is typically lowest at their isoelectric point (pI), where the net charge of the molecule is zero.[1][2] By adjusting the pH away from the pI, either to a more acidic or a more basic pH, the net charge of the molecule increases, which generally enhances its interaction with polar solvents like water and increases solubility.[3]
Q3: Can I use organic solvents to dissolve this compound?
A3: Due to its highly polar and zwitterionic nature, this compound is expected to have very low solubility in non-polar organic solvents.[4] Some polar aprotic solvents like DMSO or DMF might be used, but water is generally the preferred solvent. The addition of water-miscible organic co-solvents like ethanol or methanol to an aqueous solution can sometimes either increase or decrease solubility depending on the specific interactions.[5]
Q4: Are there any incompatible substances I should be aware of when working with this compound solutions?
A4: While specific incompatibility data is unavailable, it is generally advisable to be cautious when mixing solutions of this compound with high concentrations of divalent metal ions (e.g., Ca²⁺, Mg²⁺), as these can sometimes form insoluble salts with sulfonate or carboxylate groups.
Troubleshooting Guide for Low-Temperature Solubility Issues
Issue: A solution of this compound appears clear at room temperature but forms a precipitate when stored at 4°C or on ice.
This guide will walk you through a systematic approach to troubleshoot and resolve this common issue.
Step 1: Initial Assessment and Re-dissolution
-
Question: Have you tried warming the solution?
-
Action: Gently warm the solution to room temperature or slightly above (e.g., 37°C) with gentle agitation. If the precipitate redissolves, this confirms a temperature-dependent solubility issue, likely related to UCST behavior.
Step 2: pH Adjustment
-
Question: What is the pH of your solution?
-
Action: Measure the pH of the solution. If it is near the predicted isoelectric point (pI) of the compound, the solubility will be at its minimum.
-
Troubleshooting: Adjust the pH of the solution.
-
To increase solubility, adjust the pH to be at least 1-2 units away from the pI.
-
Add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH.
-
Add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH.
-
After pH adjustment, check if the solution remains clear at low temperatures.
-
Step 3: Concentration Adjustment
-
Question: What is the concentration of this compound in your solution?
-
Action: If the concentration is high, you may be exceeding the solubility limit at low temperatures.
-
Troubleshooting:
-
Prepare a more dilute stock solution.
-
If a high concentration is required for your experiment, consider preparing it fresh before use and not storing it at low temperatures.
-
Step 4: Additive and Co-solvent Screening
-
Question: Is your solution a simple aqueous solution?
-
Action: The addition of certain excipients can sometimes improve solubility and stability at low temperatures.
-
Troubleshooting:
-
Salts: Adding a low concentration of a salt (e.g., 50-150 mM NaCl) can sometimes increase solubility by reducing the electrostatic interactions between the zwitterionic molecules (a phenomenon known as "salting in"). However, at very high salt concentrations, solubility may decrease ("salting out").
-
Sugars/Polyols: Non-ionic excipients like sucrose, glycerol, or polyethylene glycol (PEG) can sometimes help stabilize molecules in solution and prevent precipitation.
-
Data Presentation
Table 1: Expected Qualitative Effects of Various Factors on the Solubility of this compound in Water
| Factor | Change | Expected Effect on Solubility | Rationale |
| Temperature | Decrease | Likely to Decrease | Potential Upper Critical Solution Temperature (UCST) behavior is common for zwitterionic polymers with sulfonate groups.[6] |
| Increase | Likely to Increase | Increased kinetic energy of the solvent helps to overcome intermolecular forces of the solute. | |
| pH | Towards Isoelectric Point (pI) | Decrease | The net charge of the molecule approaches zero, reducing its interaction with polar water molecules.[1] |
| Away from Isoelectric Point (pI) | Increase | The net charge of the molecule increases, enhancing its interaction with water.[2] | |
| Ionic Strength | Low concentration of salt (e.g., NaCl) | May Increase ("Salting In") | Ions from the salt can shield the charges on the zwitterionic molecules, reducing intermolecular attraction. |
| High concentration of salt | May Decrease ("Salting Out") | High concentrations of ions compete for water molecules, reducing the amount of "free" water available to solvate the compound. | |
| Co-solvents | Addition of less polar solvents (e.g., ethanol) | Likely to Decrease | Reduces the overall polarity of the solvent, making it less favorable for the highly polar zwitterionic compound.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Solubility
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water at a concentration known to be soluble at room temperature (e.g., 100 mM).
-
Aliquoting: Aliquot 1 mL of the stock solution into several microcentrifuge tubes.
-
pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., in 0.5 pH unit increments from pH 3 to pH 9) using dilute HCl or NaOH.
-
Equilibration: Gently agitate the tubes at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Low-Temperature Incubation: Place the tubes at the desired low temperature (e.g., 4°C) for 24 hours.
-
Observation: After 24 hours, visually inspect the tubes for any signs of precipitation. The pH range where the solution remains clear is the optimal pH range for storage at that temperature.
-
(Optional) Quantification: For a more quantitative measure, centrifuge the tubes with precipitate, remove the supernatant, and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, NMR with an internal standard).
Protocol 2: Screening for Solubility-Enhancing Additives
-
Preparation of Test Solutions: Prepare small-volume test solutions of this compound at the desired concentration and pH (a pH where low-temperature precipitation is observed).
-
Addition of Excipients: To separate test solutions, add different excipients from stock solutions to achieve the desired final concentrations. Examples to test:
-
NaCl: 50 mM, 100 mM, 150 mM
-
Sucrose: 5%, 10% (w/v)
-
Glycerol: 5%, 10% (v/v)
-
A control solution with no additive.
-
-
Equilibration and Incubation: Gently mix all solutions and incubate at low temperature (4°C) for 24 hours.
-
Analysis: Visually inspect for precipitation. The additives that prevent precipitation are potential candidates for your final formulation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting the solubility of this compound.
References
"minimizing metal ion chelation with N-(3-Sulfopropyl)-L-alanine"
Welcome to the technical support center for N-(3-Sulfopropyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential metal ion chelation during experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in the presence of metal ions.
| Issue | Potential Cause | Recommended Solution |
| Reduced enzyme activity in a metal-dependent assay | This compound may be weakly chelating essential metal cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺), reducing their availability to the enzyme. While generally considered a low-affinity chelator, at high buffer concentrations, this effect can become significant. | - Decrease Buffer Concentration: Lower the concentration of this compound to the minimum required for adequate buffering capacity.- Increase Metal Ion Concentration: Titrate in additional metal cofactor to compensate for any chelation by the buffer. Determine the optimal concentration empirically.- Alternative Buffer: Consider using a buffer with even lower metal-binding potential, such as HEPES or MOPS, if compatible with your experimental system.[1] |
| Unexpected changes in reaction kinetics | The formation of a metal-buffer complex can alter the effective concentration of the free metal ion, which may be a crucial component of the reaction mechanism. | - Determine Stability Constants: If precise metal ion control is critical, consider experimentally determining the stability constants of this compound with the relevant metal ions under your specific experimental conditions (pH, ionic strength, temperature).- Use a Metal Ion Buffer System: For tight control over free metal ion concentration, employ a well-characterized chelator like EDTA or EGTA in conjunction with your buffer to create a metal buffer system.[2][3][4][5] |
| Precipitate formation in stock solutions or reaction mixtures | Interaction between this compound and certain metal ions at high concentrations may lead to the formation of insoluble salts. | - Check Solubility Limits: Prepare stock solutions of the buffer and metal ions separately and mix them at the final working concentrations to avoid high initial local concentrations.- Adjust pH: The solubility of metal complexes can be pH-dependent. Ensure the pH of your solution is within a range that favors the solubility of the potential metal-buffer complex. |
| Inconsistent results between experimental batches | Lot-to-lot variability in the purity of this compound or the presence of trace metal contaminants in reagents can lead to inconsistent chelation effects. | - Use High-Purity Reagents: Ensure you are using a high-purity grade of this compound and other reagents.- Treat Buffers to Remove Trace Metals: If trace metal contamination is suspected, treat buffer solutions with a chelating resin (e.g., Chelex® 100) to remove divalent metal ions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is metal ion chelation and why is it a concern with biological buffers?
A1: Metal ion chelation is the formation of a complex between a metal ion and a molecule, known as a chelating agent, which has two or more donor atoms that bind to the metal. In biological systems, many enzymes and processes are dependent on specific metal ions as cofactors. Biological buffers, if they have chelating properties, can bind to these essential metal ions, reducing their availability and potentially inhibiting the biological process under investigation.[1][7]
Q2: Does this compound chelate metal ions?
A2: this compound possesses three potential metal-binding sites: the carboxyl group, the amino group, and the sulfonate group. The alanine backbone (amino and carboxyl groups) is known to chelate divalent metal ions. The sulfonate group is generally considered a weak ligand.[3] Therefore, this compound is expected to be a weak chelator. However, its chelation potential should not be entirely disregarded, especially at high buffer concentrations or in systems highly sensitive to metal ion concentrations.
Q3: What is the expected strength of metal ion binding to this compound?
Estimated Stability Constants (Log K₁) for L-Alanine with Divalent Metal Ions
| Metal Ion | Log K₁ |
| Ca²⁺ | < 1 |
| Mg²⁺ | ~0.8 |
| Mn²⁺ | ~2.7 |
| Fe²⁺ | ~3.5 |
| Co²⁺ | ~4.6 |
| Ni²⁺ | ~5.4 |
| Cu²⁺ | ~8.2 |
| Zn²⁺ | ~5.0 |
Note: These values are for L-alanine and should be used as an estimate for the behavior of this compound. The actual stability constants may vary.
Q4: How can I experimentally assess the metal-binding affinity of this compound in my system?
A4: You can perform a potentiometric titration. This involves titrating a solution containing the metal ion and this compound with a standard solution of a strong base (e.g., NaOH) while monitoring the pH. The resulting titration curve can be analyzed to determine the stability constants of the metal-buffer complexes.
Q5: Are there any visual tools to help me understand the troubleshooting process?
A5: Yes, the following workflow diagrams illustrate the troubleshooting process for enzyme assays and a general decision-making process for buffer selection.
Caption: Troubleshooting workflow for this compound.
Caption: Buffer selection logic for metal-sensitive experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Buffer
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired buffer concentration in your final volume.
-
Dissolve the buffer: In a clean glass beaker, dissolve the weighed this compound in approximately 80% of the final volume of high-purity, deionized water. Use a magnetic stirrer to ensure complete dissolution.
-
Adjust the pH: Place a calibrated pH electrode in the solution. While stirring, slowly add a concentrated solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to adjust the pH to the desired value.
-
Bring to final volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Sterilization (if required): If the buffer is for cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm membrane filter. Do not autoclave solutions containing metal ions.
Protocol 2: Assessing Metal Ion Interference in an Enzyme Assay
-
Prepare a control reaction: Set up your standard enzyme assay using a buffer known to have minimal metal-binding capacity (e.g., 50 mM HEPES, pH 7.4).
-
Prepare test reactions: Set up identical enzyme assays, but replace the HEPES buffer with this compound at various concentrations (e.g., 20 mM, 50 mM, 100 mM), keeping the pH and all other reaction components the same.
-
Vary metal ion concentration: For each concentration of this compound, run a series of assays where the concentration of the essential metal cofactor is varied (e.g., from 0.5x to 5x the standard concentration).
-
Measure enzyme activity: Measure the reaction rate for all control and test conditions.
-
Analyze the data: Compare the enzyme activity in the presence of this compound to the control. A decrease in activity that can be rescued by increasing the metal ion concentration suggests that the buffer is chelating the metal cofactor. Plot enzyme activity versus metal ion concentration for each buffer condition to visualize the effect.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Some precautions in using chelators to buffer metals in biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. A practical guide to the preparation and use of metal ion-buffered systems for physiological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
"N-(3-Sulfopropyl)-L-alanine buffer compatibility with reducing agents"
This technical support center provides guidance on the use of N-(3-Sulfopropyl)-L-alanine buffer in experiments requiring reducing agents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a zwitterionic amino acid derivative commonly used as a biological buffer. Its structure, featuring both a sulfonic acid group and an amino acid moiety, provides good buffering capacity typically in the pH range of 7.0 to 8.5. Zwitterionic buffers are often favored in biochemical applications as they tend to be poor metal chelators and are considered to have minimal interaction with biological macromolecules.
Q2: Is this compound buffer compatible with common reducing agents like DTT, TCEP, and 2-mercaptoethanol?
While this compound is a non-thiol containing buffer and thus not expected to directly participate in thiol-disulfide exchange reactions, direct compatibility data with reducing agents is not extensively documented in the literature. In theory, the sulfonic acid and secondary amine groups are stable and should not react with common reducing agents under standard biochemical conditions. However, empirical validation is strongly recommended for your specific experimental setup, as factors like concentration, temperature, and the presence of other molecules could influence compatibility.
Q3: What are the potential signs of incompatibility between this compound and a reducing agent?
Should an incompatibility exist, you might observe one or more of the following issues in your experiment:
-
pH shift: A change in the buffer's pH after the addition of the reducing agent.
-
Precipitation: The protein of interest or other components may precipitate out of the solution.
-
Loss of protein activity: The biological activity of the protein may be diminished or completely lost.
-
Artifacts in analytical assays: Unexpected results in techniques like SDS-PAGE, mass spectrometry, or chromatography.
-
Color change or turbidity: A visible change in the appearance of the buffer solution.
Q4: Which reducing agent is generally the most stable and versatile?
Tris(2-carboxyethyl)phosphine (TCEP) is often considered a more stable and versatile reducing agent compared to dithiothreitol (DTT) and 2-mercaptoethanol. TCEP is resistant to air oxidation, effective over a broader pH range, and does not contain a thiol group, which can be advantageous in certain downstream applications like maleimide-based labeling. However, its stability can be lower in phosphate buffers.
Troubleshooting Guide
Problem: My protein precipitates after adding a reducing agent to the this compound buffer.
-
Possible Cause 1: pH Instability. The addition of a reducing agent, particularly an acidic stock solution of TCEP-HCl, may have altered the pH of your buffer, bringing it closer to your protein's isoelectric point (pI) and causing it to precipitate.
-
Solution: Always measure the pH of your final working buffer after all components, including the reducing agent, have been added. Adjust the pH as necessary. It is also advisable to prepare a fresh stock of the reducing agent.
-
-
Possible Cause 2: Buffer Component Interaction. Although unlikely, an unknown interaction between the buffer and the reducing agent at the specific concentrations and temperature of your experiment could be leading to the formation of insoluble byproducts that co-precipitate with your protein.
-
Solution: Perform a control experiment by incubating the this compound buffer with the reducing agent (without your protein) under the same conditions. Observe for any signs of precipitation or turbidity. If an interaction is suspected, consider using an alternative buffer.
-
-
Possible Cause 3: Inherent Protein Instability. The protein itself may be unstable under the chosen conditions, and the presence of the reducing agent may be exacerbating this issue.
-
Solution: Consider adding stabilizing agents to your buffer, such as glycerol (5-20%), sugars (e.g., sucrose), or low concentrations of non-ionic detergents.[1] You could also try performing the experiment at a lower temperature.
-
Problem: I am observing a loss of my protein's biological activity.
-
Possible Cause 1: Buffer-Reducing Agent Interaction Affecting Protein Structure. A subtle, non-precipitating interaction could still be altering the buffer's properties in a way that negatively impacts the conformational stability of your protein.
-
Solution: Refer to the troubleshooting steps for precipitation. Additionally, consider dialysis or buffer exchange into a freshly prepared buffer containing the reducing agent immediately before your activity assay.
-
-
Possible Cause 2: Direct Effect of the Reducing Agent on the Protein. Some proteins can be sensitive to the presence of reducing agents, especially if they contain structurally important disulfide bonds.
-
Solution: If your protein has essential disulfide bonds, the use of a reducing agent is not advisable. If only surface-exposed cysteines need to be kept in a reduced state, consider using a lower concentration of the reducing agent.
-
Quantitative Data Summary
The following tables provide a general comparison of commonly used reducing agents. The stability and effectiveness can be influenced by the specific buffer system, pH, and temperature.
Table 1: General Properties of Common Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (β-ME) |
| Typical Concentration | 1-10 mM | 5-20 mM | 5-15 mM |
| Optimal pH Range | > 7 | 1.5 - 9.0 | > 7.5 |
| Air Oxidation | Prone to oxidation | Resistant | Prone to oxidation |
| Odor | Strong | Odorless | Strong |
| Compatibility with IMAC | Can interfere with Ni2+ columns | Generally compatible | Can interfere |
| Half-life at pH 8.5, 20°C | ~1.4 hours | Stable | ~4 hours |
Table 2: Buffer Compatibility Considerations for Reducing Agents
| Reducing Agent | Compatible Buffers (General) | Incompatible/Cautionary Buffers |
| DTT | Tris, HEPES, MOPS | Buffers containing heavy metals |
| TCEP | Tris, HEPES, MES | Phosphate buffers (reduced stability) |
| 2-Mercaptoethanol | Tris, HEPES | Buffers sensitive to pH changes |
Experimental Protocols
Protocol 1: Validation of this compound Buffer Compatibility with a Reducing Agent
This protocol provides a general framework for assessing the compatibility of the buffer with your chosen reducing agent.
-
Buffer Preparation:
-
Prepare a 2X stock solution of this compound at your desired concentration and pH. For example, 100 mM this compound, pH 7.5.
-
Prepare a 2X stock solution of your reducing agent (e.g., 20 mM DTT).
-
-
Experimental Setup:
-
Create the following mixtures in separate tubes:
-
Test Sample: 500 µL of 2X buffer stock + 500 µL of 2X reducing agent stock.
-
Buffer Control: 500 µL of 2X buffer stock + 500 µL of deionized water.
-
Reducing Agent Control: 500 µL of deionized water + 500 µL of 2X reducing agent stock.
-
-
-
Initial Measurements:
-
Immediately after mixing, measure and record the pH of the "Test Sample" and the "Buffer Control".
-
Visually inspect all tubes for any signs of precipitation or color change.
-
-
Incubation:
-
Incubate all three tubes under your typical experimental conditions (e.g., 4°C, room temperature, or 37°C) for a duration that reflects your experiment's timeframe (e.g., 2 hours, 24 hours).
-
-
Final Measurements:
-
After incubation, re-measure and record the pH of the "Test Sample" and "Buffer Control".
-
Visually inspect all tubes again for any changes.
-
Optional: Analyze the "Test Sample" using UV-Vis spectroscopy to check for any changes in absorbance that might indicate a chemical reaction.
-
-
Analysis:
-
A significant pH change (> 0.2 units) in the "Test Sample" compared to the "Buffer Control" suggests an interaction.
-
Any visible precipitation or color change in the "Test Sample" indicates incompatibility.
-
Mandatory Visualization
References
Technical Support Center: N-(3-Sulfopropyl)-L-alanine in Enzyme Kinetics
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-(3-Sulfopropyl)-L-alanine in their experimental workflows. It provides troubleshooting advice and frequently asked questions regarding the impact of this buffer on enzyme kinetics.
Introduction
This compound is a zwitterionic buffering agent. Its structure, a derivative of the amino acid L-alanine, makes it suitable for various biochemical and biological applications where maintaining a stable pH is critical. While not typically classified as a direct modulator of enzyme activity, its presence in an assay can have indirect effects on enzyme kinetics. This guide will address potential issues and considerations when using this compound as a buffer in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffering range for this compound?
Q2: Can this compound interact with my enzyme or substrate?
A2: As a derivative of L-alanine, a naturally occurring amino acid, direct interaction with an enzyme is possible, particularly if the enzyme's active site or an allosteric site has an affinity for amino acids. This could manifest as competitive or non-competitive inhibition. It is advisable to perform control experiments to assess any direct effects of the buffer on enzyme activity.
Q3: How does the ionic strength of this compound buffer affect enzyme kinetics?
A3: The ionic strength of a buffer can significantly influence enzyme activity by altering the three-dimensional structure of the enzyme or by affecting the interaction between the enzyme and its substrate. Both increases and decreases in ionic strength from the optimal level can lead to a reduction in enzyme activity. It is recommended to maintain a consistent ionic strength across all experiments.
Q4: Can this compound chelate metal ions?
A4: While the potential for this compound to chelate metal ions is not well-documented, the presence of a carboxylate and an amino group, similar to other amino acids, suggests a possibility of weak metal chelation. If your enzyme is a metalloenzyme, it is crucial to consider this potential interaction. Control experiments with and without the buffer in the presence of the essential metal ion can help determine if chelation is occurring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low enzyme activity | The pH of the buffer is outside the optimal range for the enzyme. | Empirically determine the optimal pH for your enzyme by preparing the this compound buffer at a range of pH values and measuring the enzyme activity at each pH. |
| The ionic strength of the buffer is inhibiting the enzyme. | Vary the concentration of the this compound buffer to find the optimal ionic strength for your enzyme assay. | |
| Direct inhibition of the enzyme by the buffer. | Perform kinetic studies to determine if the buffer is acting as a competitive, non-competitive, or uncompetitive inhibitor. Consider using an alternative buffer with a different chemical structure. | |
| Inconsistent results between experiments | Variation in the pH of the buffer preparations. | Always calibrate the pH meter before preparing the buffer. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. |
| Degradation of the buffer. | Store the this compound stock solution at a low temperature (e.g., 4°C) and protect it from light. Prepare fresh working solutions for each experiment. | |
| Precipitation in the assay mixture | The buffer is interacting with other components of the assay mixture. | Check the compatibility of this compound with all assay components, including the substrate, cofactors, and any additives. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Enzyme in this compound Buffer
-
Prepare a stock solution of 1 M this compound.
-
Create a series of buffer solutions at different pH values (e.g., from pH 6.0 to 8.0 in 0.2 unit increments) by titrating the stock solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Set up enzyme reactions in each of the prepared buffer solutions, keeping the final buffer concentration, enzyme concentration, substrate concentration, and temperature constant.
-
Initiate the reactions and measure the initial reaction rates.
-
Plot the enzyme activity (initial reaction rate) against the pH to determine the optimal pH for the enzyme in this buffer system.
Protocol 2: Assessing the Effect of Ionic Strength on Enzyme Activity
-
Prepare a series of this compound buffer solutions at the optimal pH (determined in Protocol 1) with varying concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).
-
Set up enzyme reactions in each buffer concentration, ensuring the concentrations of the enzyme and substrate remain constant.
-
Initiate the reactions and measure the initial reaction rates.
-
Plot the enzyme activity against the buffer concentration to identify the optimal ionic strength.
Visualizations
Caption: Workflow for optimizing and characterizing enzyme kinetics in this compound buffer.
References
Technical Support Center: Removing N-(3-Sulfopropyl)-L-alanine from a Sample Post-Experiment
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and methodological advice for the removal of N-(3-Sulfopropyl)-L-alanine from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a zwitterionic derivative of the amino acid L-alanine. Its structure includes a strongly acidic sulfonate group (-SO₃⁻), a basic amino group (-NH₃⁺), and an acidic carboxyl group (-COO⁻). It is often used in the synthesis of peptides or as a component in certain biological buffers. Its removal is critical when it may interfere with downstream applications such as mass spectrometry, NMR spectroscopy, functional assays, or subsequent reaction steps.
Q2: What are the key chemical properties of this compound to consider for its removal?
Understanding its properties is key to selecting a separation method:
-
Molecular Weight: It is a small molecule (MW ≈ 211.23 g/mol ).
-
Charge: It is zwitterionic, meaning it carries both positive and negative charges. However, the sulfonate group is a strong acid (very low pKa), so it will be negatively charged across a very wide pH range. The amino and carboxyl groups have pKa values typical for amino acids. This results in a net strong negative charge under most experimental conditions (pH > 3).
-
Solubility: It is highly soluble in aqueous solutions.
Q3: What are the primary methods for removing this compound from a sample containing a much larger molecule (e.g., a protein)?
For separating a small molecule like this compound from macromolecules, the most common methods are based on size differences.
-
Dialysis: A gentle and effective method that involves the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography technique that separates molecules based on size. Larger molecules elute first, while smaller molecules are retarded by the porous resin.[4][5][6][7][8]
Q4: How can I remove this compound if my target compound is also a small molecule?
When size-based separation is not feasible, methods based on charge are more appropriate.
-
Anion Exchange Chromatography (AEX): This is a highly effective method. Due to its strong sulfonate group, this compound will carry a net negative charge over a broad pH range and bind strongly to a positively charged AEX resin.[9][10] Your target molecule may be eluted if it is less negatively charged or positively charged.
Troubleshooting Guide
Problem: My protein of interest is lost during dialysis.
-
Possible Cause: The molecular weight cut-off (MWCO) of the dialysis membrane is too high.
-
Solution: Ensure the MWCO of your dialysis membrane is at least two to three times smaller than the molecular weight of your protein to ensure its retention.
Problem: The removal of this compound by dialysis is incomplete or too slow.
-
Possible Cause 1: Insufficient volume of dialysis buffer (dialysate).
-
Solution 1: Use a much larger volume of dialysate (e.g., 200-500 times the sample volume) and perform at least two to three buffer changes to ensure a sufficient concentration gradient for diffusion.[11]
-
Possible Cause 2: Equilibrium has been reached.
-
Solution 2: Change the dialysate buffer more frequently (e.g., after 2 hours, 4 hours, and then overnight) to maintain a steep concentration gradient.[2][12]
Problem: My target molecule co-elutes with this compound during anion exchange chromatography.
-
Possible Cause: Your target molecule has a similar or stronger negative charge under the chosen buffer conditions.
-
Solution 1: Adjust the pH of the mobile phase. Lowering the pH may neutralize some acidic groups on your target molecule, reducing its affinity for the anion exchanger, while this compound remains strongly bound.
-
Solution 2: Optimize the salt gradient. Use a shallower salt gradient for elution. This can improve the resolution between two negatively charged molecules.[13]
Comparison of Removal Methodologies
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Anion Exchange Chromatography (AEX) |
| Principle | Size-based separation via diffusion across a semi-permeable membrane.[3] | Size-based separation via a porous resin matrix. | Charge-based separation via binding to a positively charged resin.[9] |
| Primary Use Case | Removing small molecules from macromolecules (e.g., proteins, DNA).[1][2] | Rapid desalting and buffer exchange for macromolecules.[4][6] | Separating molecules with different net charges, regardless of size. |
| Speed | Slow (several hours to overnight).[12] | Fast (minutes per sample).[4] | Moderate (depends on gradient length). |
| Sample Dilution | Minimal, can even be used for concentration. | Significant sample dilution occurs. | Can be used to concentrate the bound molecule. |
| Advantages | Gentle, simple, low cost, handles various volumes.[3] | Very fast, high recovery, reproducible.[4] | High resolving power and capacity, highly selective.[13] |
| Disadvantages | Time-consuming, potential for sample loss if MWCO is incorrect. | Causes sample dilution, potential for nonspecific adsorption. | Requires method development (pH, salt gradient), may not work for neutral molecules. |
Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)
This protocol is ideal for the rapid removal of this compound from protein samples.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25).[7]
-
Equilibration buffer (the final buffer desired for your sample).
-
Collection tubes.
-
Centrifuge (for spin columns) or chromatography system.
Methodology (Spin Column Format):
-
Column Preparation: Remove the column's bottom cap and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.[12]
-
Equilibration: Add 2-3 column volumes of equilibration buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes after each addition. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Sample Loading: Place the column in a new, clean collection tube. Carefully apply your sample to the center of the resin bed. Do not exceed the maximum recommended sample volume (typically 10-15% of the resin volume).
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes. The collected flow-through contains your purified, desalted sample. The this compound remains trapped in the column matrix.
Protocol 2: Removal by Dialysis
This protocol is suitable for removing this compound from larger volume protein samples where speed is not the primary concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO.
-
Dialysis buffer (Dialysate): at least 200x the sample volume.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysate and sample.
Methodology:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing/cassette, ensuring to leave some space for potential sample expansion. Securely close the ends with clips.
-
Dialysis (Step 1): Place the sealed sample into the container with the dialysis buffer. Place on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.[2][12]
-
Buffer Change (Step 2): Discard the used dialysate and replace it with an equal volume of fresh, cold buffer. Continue dialysis for another 2-4 hours.
-
Buffer Change (Step 3): Perform a final buffer change and allow the dialysis to proceed overnight at 4°C.[2][12]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover your purified sample.
Visualizations
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Desalting Column | Bio-Rad [bio-rad.com]
- 6. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Rapid, nondenaturing RNA purification using weak anion-exchange fast performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
"sterilization methods for N-(3-Sulfopropyl)-L-alanine solutions"
This technical support center provides guidance on the selection and implementation of sterilization methods for aqueous solutions of N-(3-Sulfopropyl)-L-alanine. Due to the sensitive nature of this zwitterionic amino acid derivative, careful consideration is required to maintain its chemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary sterilization method for this compound solutions?
A1: Sterile filtration is the most recommended method for sterilizing this compound solutions. This technique avoids the potential for thermal degradation or radiation-induced chemical changes that can occur with other methods like autoclaving or gamma irradiation.
Q2: Can I autoclave solutions containing this compound?
A2: Autoclaving is generally not recommended due to the potential for degradation of the molecule at high temperatures. The heat and pressure of autoclaving can lead to changes in the chemical structure, affecting the performance of your solution. If autoclaving is the only available method, a small-scale stability test is strongly advised to assess any degradation.
Q3: Is gamma irradiation a suitable sterilization method for this compound?
A3: Gamma irradiation is also not recommended as a primary method. Studies on amino acid derivatives have shown that gamma rays can induce the formation of free radicals, leading to the degradation of the parent compound and the formation of new, unintended chemical species[1][2]. This can alter the properties of your solution and interfere with experimental results.
Q4: My this compound solution changed color after sterilization. What does this indicate?
A4: A color change is a strong indicator of chemical degradation. This is most likely to occur with heat-based methods like autoclaving or with gamma irradiation. The solution should be discarded, and an alternative, non-destructive sterilization method like sterile filtration should be used.
Q5: What type of filter membrane should I use for sterile filtration?
A5: A low-protein-binding membrane with a pore size of 0.22 µm or smaller is recommended. Materials such as Polyvinylidene difluoride (PVDF) or Polyethersulfone (PES) are often suitable choices for zwitterionic compounds as they minimize non-specific binding. It is advisable to consult the membrane manufacturer's chemical compatibility chart[3][4][5][6][7].
Troubleshooting Guides
Issue 1: Reduced Concentration or Loss of Compound After Sterile Filtration
-
Possible Cause: The compound may be binding to the filter membrane. Zwitterionic compounds can sometimes interact with certain membrane materials.
-
Troubleshooting Steps:
-
Select a Low-Binding Membrane: Ensure you are using a low-protein-binding filter membrane (e.g., PVDF, PES).
-
Pre-wet the Filter: Before filtering your solution, pass a small amount of sterile, high-purity water or your buffer solvent through the filter. This can help to saturate any non-specific binding sites.
-
Test for Recovery: Filter a known concentration of the solution and measure the concentration of the filtrate to quantify any loss. If the loss is significant, consider a different membrane material.
-
Issue 2: Clogging of the Sterile Filter
-
Possible Cause 1: The solution may not be fully dissolved, or there may be particulate matter present.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect the solution to ensure all the this compound is fully dissolved before filtration. Gentle warming or stirring may be required.
-
Pre-filtration: If you suspect particulates, use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.
-
-
Possible Cause 2: High concentration of the solution leading to increased viscosity.
-
Troubleshooting Steps:
-
Filter at a Lower Concentration: If possible, sterilize the solution at a lower concentration and then lyophilize and reconstitute to the desired final concentration under aseptic conditions.
-
Increase Filter Surface Area: Use a larger diameter filter to increase the surface area and reduce the likelihood of clogging.
-
Experimental Protocols
Protocol 1: Sterile Filtration of this compound Solution
Objective: To sterilize an aqueous solution of this compound without altering its chemical properties.
Materials:
-
This compound solution
-
Syringe filter with a 0.22 µm low-protein-binding membrane (e.g., PVDF or PES)
-
Sterile syringe
-
Sterile collection vessel
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Prepare the this compound solution in a clean, non-sterile container. Ensure the compound is fully dissolved.
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Aseptically attach the sterile syringe filter to the tip of a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully expel the solution through the syringe filter into a sterile collection vessel. Apply slow, steady pressure to avoid damaging the filter membrane.
-
Cap the sterile collection vessel tightly and store under appropriate conditions.
Data Summary
The following table summarizes the potential effects of different sterilization methods on this compound solutions, based on general principles for similar zwitterionic and amino acid-derived compounds.
| Sterilization Method | Compound Integrity | Risk of Contamination | Throughput | Key Considerations |
| Sterile Filtration | High (No degradation expected) | Low (if proper aseptic technique is used) | High | Potential for membrane binding; requires aseptic handling. |
| Autoclaving | Low (High risk of thermal degradation) | Low | High | Not recommended due to heat sensitivity. May alter pH and chemical structure[8]. |
| Gamma Irradiation | Low (Risk of degradation via free radicals) | Low | High | Not recommended; can lead to formation of byproducts[1][2]. |
| Ethylene Oxide (EtO) | Moderate (Potential for chemical reaction) | Low | Moderate | Not suitable for solutions; primarily for dry materials. |
Visualizations
Caption: Decision workflow for selecting a sterilization method.
Caption: Troubleshooting guide for common sterilization issues.
References
"long-term storage and stability of N-(3-Sulfopropyl)-L-alanine solutions"
This technical support center provides guidance on the long-term storage, stability, and troubleshooting of N-(3-Sulfopropyl)-L-alanine solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is expected to be highly soluble in water due to the presence of the sulfonic acid group and the amino acid moiety. For most applications, high-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store aqueous solutions of this compound at low temperatures. Storage at 2-8°C is advisable for short-term use (days to weeks). For extended periods (months to years), freezing the solution at -20°C or -80°C in aliquots is the preferred method to minimize degradation and repeated freeze-thaw cycles.[1][2]
Q3: How does pH affect the stability of the solution?
A3: The stability of this compound solutions can be pH-dependent. The sulfonic acid group is strongly acidic, which will make unbuffered aqueous solutions acidic. Extreme pH values (highly acidic or alkaline) should be avoided as they can potentially promote hydrolysis of the N-C bond or other degradation reactions over extended periods. For sensitive applications, buffering the solution to a neutral or slightly acidic pH (e.g., pH 6-7.5) may enhance stability.
Q4: Is the compound sensitive to light or oxidation?
A4: While L-alanine itself is not particularly sensitive to light, it is good laboratory practice to store solutions in amber vials or protected from light to prevent potential photochemically induced degradation. Although the molecule does not contain easily oxidizable groups, the use of de-gassed water for solution preparation can be a precautionary measure against oxidative degradation, especially if the solution will be stored for a very long time or if it contains other sensitive components.
Q5: What is the expected shelf-life of a prepared solution?
A5: Without specific stability studies, an exact shelf-life cannot be provided. For non-critical applications, a solution stored at -20°C and protected from light could be expected to be stable for several months. However, for quantitative or sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability under your specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in the solution upon storage (especially when frozen) | - Solution concentration is too high.- pH shift during freezing leading to decreased solubility.- Contamination. | - Prepare a more dilute solution.- Consider using a buffered solvent.- Filter the solution through a 0.22 µm filter before storage.- If precipitation is observed after thawing, gently warm and vortex the solution to redissolve. If it does not redissolve, it may indicate degradation or irreversible precipitation, and a fresh solution should be prepared. |
| Discoloration of the solution (e.g., yellowing) | - Degradation of the compound.- Contamination (microbial or chemical).- Reaction with container material. | - Discard the solution and prepare a fresh one.- Ensure high-purity water and sterile handling techniques are used.- Store in high-quality, inert containers (e.g., borosilicate glass or polypropylene).- Store solutions protected from light. |
| Change in pH of the solution over time | - Absorption of atmospheric CO2 (for unbuffered solutions).- Degradation of the compound leading to acidic or basic byproducts.- Leaching from the container. | - Use a suitable buffer system if pH stability is critical.- Prepare fresh solutions regularly.- Confirm the inertness of the storage container. |
| Inconsistent experimental results | - Degradation of the this compound solution.- Inaccurate initial concentration.- Improper storage and handling (e.g., multiple freeze-thaw cycles). | - Prepare and use a fresh solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the concentration of the solution using an appropriate analytical method (see Experimental Protocols).- Perform a stability study under your experimental conditions. |
Stability Data Summary
Currently, there is no specific, publicly available quantitative data on the long-term stability of this compound solutions. The information below is qualitative and based on the chemical properties of related compounds.
| Parameter | Expected Stability | Comments |
| Hydrolytic Stability | The N-C bond and the C-S bond in the propylsulfonic acid moiety are generally stable under neutral and mildly acidic/basic conditions at room temperature. Studies on alkyl sulfonic acids have shown that the alkyl-sulfur bond has superior hydrothermal stability compared to aromatic-sulfur bonds.[3] | Avoid prolonged exposure to strong acids or bases and high temperatures to minimize the risk of hydrolysis. |
| Freeze-Thaw Stability | Repeated freeze-thaw cycles should be avoided as they can lead to pH shifts in micro-pockets of the frozen solution and potentially accelerate degradation. | It is recommended to store solutions in single-use aliquots. |
| Photostability | While not expected to be highly photosensitive, it is a standard precaution to protect solutions from light to prevent any potential photochemical reactions. | Store in amber vials or in the dark. |
| Oxidative Stability | The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. | For very long-term storage or in the presence of pro-oxidants, using de-gassed solvents may be beneficial. |
Experimental Protocols
Protocol for a Basic Stability Study
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in high-purity water or a relevant buffer.
-
Filter the solution through a 0.22 µm sterile filter into sterile, inert containers.
-
Prepare several aliquots for each storage condition to be tested.
-
-
Storage Conditions:
-
Store aliquots under various conditions, for example:
-
Refrigerated (2-8°C)
-
Frozen (-20°C)
-
Frozen (-80°C)
-
Room temperature (~25°C) - as a stress condition
-
Protected from light vs. exposed to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze the aliquots at defined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, etc.).
-
-
Analytical Methods for Stability Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for assessing purity and detecting degradation products.
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: As this compound lacks a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). UV detection at low wavelengths (~200-210 nm) may also be possible but is often less sensitive and specific.
-
-
pH Measurement: Monitor the pH of the solutions at each time point to check for changes that may indicate degradation.
-
Visual Inspection: Observe the solutions for any changes in color or for the formation of precipitates.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential (hypothetical) degradation pathways.
References
Validation & Comparative
A Comparative Guide to N-(3-Sulfopropyl)-L-alanine and HEPES as Biological Buffers
In the realm of biological research, maintaining a stable pH is paramount for the success of a vast array of experiments, from cell culture to enzymatic assays. The choice of buffering agent can significantly impact experimental outcomes. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used and well-characterized zwitterionic buffer. In contrast, N-(3-Sulfopropyl)-L-alanine is a less common alternative, with limited publicly available data on its performance as a biological buffer. This guide provides a comprehensive comparison of these two buffers, summarizing the known properties of HEPES and outlining the necessary experimental approaches to evaluate a newer buffer like this compound.
Physicochemical Properties: A Tale of Two Buffers
A direct quantitative comparison of this compound and HEPES is challenging due to the scarcity of published data on the former. However, we can present the well-established properties of HEPES and infer some potential characteristics of this compound based on its parent molecule, L-alanine.
Table 1: Physicochemical Properties of HEPES and L-Alanine
| Property | HEPES | This compound (Data Needed) | L-Alanine (for reference) |
| pKa at 25°C | 7.45 - 7.65[1] | Not available | pKa1 (α-carboxyl): 2.34, pKa2 (α-amino): 9.69 |
| Useful pH Range | 6.8 - 8.2[1] | Not available | Buffers effectively around pH 2.3 and pH 9.7 |
| ΔpKa/°C | -0.014 | Not available | Not available for the sulfopropyl derivative. |
| Metal Ion Chelation | Negligible for most common divalent cations | Not available | Forms complexes with various metal ions, including Fe(III)[2]. |
| UV Absorbance (260-280 nm) | Very low | Not available | Low |
| Biochemical Interference | Can interfere with some protein assays (e.g., Lowry) and may affect cellular signaling pathways.[3] | Not available | L-alanine is a metabolite and can actively participate in cellular signaling.[4][5][6][7][8] |
Performance in Biological Applications
HEPES is a stalwart in many biological laboratories due to its excellent buffering capacity in the physiological pH range and its general compatibility with many biological systems. It is frequently used in:
-
Cell Culture: To maintain stable pH in media, especially when cultures are handled outside of a CO2 incubator.[3]
-
Enzyme Assays: To provide a stable pH environment for enzymatic reactions.[9]
-
Protein Purification: To maintain the stability and activity of proteins during purification procedures.
However, HEPES is not without its drawbacks. It can generate hydrogen peroxide when exposed to light, which can be toxic to cells.[10] Furthermore, some studies suggest that HEPES can interfere with cellular processes and signaling pathways, such as the lysosomal-autophagic gene network and P-glycoprotein transport.[3][10][11]
This compound , due to the lack of available data, its performance as a biological buffer is not well-documented. As a derivative of the amino acid L-alanine, it is plausible that it may be readily metabolized by cells, which could be an advantage or a disadvantage depending on the application. L-alanine itself is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.[4][5][6] This interaction could be a significant confounding factor in studies of cellular metabolism and signaling.
Experimental Protocols for Buffer Comparison
To objectively evaluate the performance of this compound against HEPES, a series of standardized experiments are necessary. Below are detailed protocols for key comparative assays.
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of the buffers on a given cell line over time.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
HEPES solution (1 M, sterile)
-
This compound solution (1 M, sterile, if available)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare culture media supplemented with different concentrations of HEPES and this compound (e.g., 10 mM, 25 mM, 50 mM). Include a control group with no additional buffer.
-
Remove the existing medium from the wells and replace it with the prepared buffered media.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the control.
Caption: Workflow for comparing the cytotoxicity of different biological buffers.
Enzyme Kinetics Assay
This protocol aims to determine if the buffers interfere with the activity of a model enzyme.
Materials:
-
Enzyme (e.g., alkaline phosphatase, lactate dehydrogenase)
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
-
HEPES buffer (at various pH values within its buffering range)
-
This compound buffer (at various pH values, if pKa is known)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the enzyme and its substrate.
-
Prepare reaction buffers at the desired pH using both HEPES and this compound.
-
In a cuvette, mix the reaction buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme stock solution.
-
Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product of the reaction.[9]
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax) in the presence of each buffer.[12]
Signaling Pathway Considerations
The choice of buffer can have unintended consequences on cellular signaling. As mentioned, L-alanine is a known activator of the AMPK pathway. If this compound retains this activity, it could significantly alter cellular metabolism.
Caption: L-alanine can activate the AMPK signaling pathway through its metabolism.
HEPES has also been shown to impact signaling, for example, by activating a lysosomal-autophagic gene network.[3] Researchers should be aware of these potential off-target effects when interpreting their data.
Conclusion
HEPES is a well-characterized and reliable biological buffer for a wide range of applications. Its properties are well-documented, allowing for informed use in experimental design. This compound, on the other hand, remains a largely uncharacterized compound in the context of a biological buffer. Its structural similarity to the metabolic amino acid L-alanine suggests that it may have significant biological activity that could interfere with experimental systems.
For researchers and drug development professionals considering the use of this compound, it is crucial to first perform the necessary characterization studies as outlined in the experimental protocols above. A thorough evaluation of its pKa, temperature dependence, metal-ion chelation, and potential biological effects is essential before it can be considered a viable alternative to well-established buffers like HEPES. Until such data is available, HEPES remains the more prudent choice for ensuring experimental reproducibility and minimizing unforeseen biological effects.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 7. portlandpress.com [portlandpress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
A Comparative Guide to Good's Buffers: Evaluating Alternatives for Biological Research
This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate buffer for their specific experimental needs.
Key Characteristics of an Ideal Biological Buffer
Before delving into a direct comparison, it is essential to understand the criteria that define a high-quality biological buffer, as established by Norman Good.[1][2][3] These include:
-
pKa Value: A pKa value between 6.0 and 8.0 is ideal for most biological experiments, as it covers the physiological pH range.[1][3][4]
-
High Water Solubility: Buffers should be readily soluble in water to prepare stock solutions at high concentrations.[1][2]
-
Membrane Impermeability: The buffer should not be able to cross biological membranes, thus avoiding interference with intracellular processes.[1][2]
-
Minimal Salt Effects: The buffer should have a minimal impact on the ionic strength of the solution.[1][2]
-
Low Metal Chelation: The buffer should not significantly bind to metal ions, which can be crucial for the activity of many enzymes.[3][4]
-
Chemical Stability: The buffer should be stable and not degrade under experimental conditions.[1][2]
-
Low UV Absorbance: The buffer should not absorb light in the UV-visible range, particularly above 230 nm, to avoid interference with spectrophotometric assays.[1][2]
Comparison of Common Good's Buffers
The following table summarizes the key properties of several widely used Good's buffers.
| Buffer | pKa at 20°C | Useful pH Range | Molecular Weight ( g/mol ) | Metal Chelation | Notes |
| MES | 6.15[2] | 5.5 - 6.7 | 195.2 | Negligible[5] | One of the original Good's buffers.[1] |
| PIPES | 6.80[6] | 6.1 - 7.5 | 302.4 | Negligible | Poorly soluble in its acidic form.[1] |
| MOPS | 7.20[6] | 6.5 - 7.9 | 209.3 | Negligible | Commonly used in RNA electrophoresis.[6] |
| HEPES | 7.55[6] | 6.8 - 8.2 | 238.3 | Negligible[5] | Widely used in cell culture applications.[7] |
| TES | 7.50[6] | 6.8 - 8.2 | 229.2 | Weak | |
| Tricine | 8.15 | 7.4 - 8.8 | 179.2 | Can chelate metals | Can be photo-oxidized by flavins.[1] |
| Bicine | 8.35[6] | 7.6 - 9.0 | 163.2 | Can chelate metals | |
| CHES | 9.30 | 8.6 - 10.0 | 201.3 | Negligible[5] | Useful for higher pH applications. |
| CAPS | 10.40 | 9.7 - 11.1 | 221.3 | Negligible | Useful for very high pH applications. |
N-(3-Sulfopropyl)-L-alanine: A Hypothetical Evaluation
This compound is a zwitterionic compound containing both a sulfonic acid group and an amino acid (alanine) backbone. While specific experimental data on its buffering characteristics are not available, we can infer some potential properties based on its structure:
-
pKa: The presence of the strongly acidic sulfonate group and the amino group of alanine suggests it would have buffering capacity. The pKa would be influenced by the distance between these two groups.
-
Solubility: The zwitterionic nature and the presence of the sulfonate group would likely confer high water solubility.
-
Metal Chelation: The alanine backbone provides potential metal-binding sites (carboxyl and amino groups), suggesting it might exhibit some metal chelation, a property to be considered for enzymatic assays sensitive to metal ions.
-
UV Absorbance: L-alanine itself does not have significant absorbance in the UV range above 230 nm. The addition of the sulfopropyl group is unlikely to introduce significant absorbance in this region.
Further experimental validation is required to confirm these hypothetical properties and to determine the suitability of this compound as a biological buffer.
Experimental Protocols
To facilitate the evaluation of this compound or any other potential buffer, we provide the following generalized experimental protocols.
Determination of Buffer Capacity
Objective: To determine the effective buffering range and capacity of a buffer solution.
Materials:
-
Buffer solution of known concentration (e.g., 0.1 M)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burettes
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the buffer solution.
-
Titrate the buffer solution with the standardized strong acid, adding small, known increments (e.g., 0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Repeat the titration with a fresh sample of the buffer solution using the standardized strong base until the pH has risen significantly.
-
Plot the pH of the solution versus the volume of acid or base added. The region where the pH changes most slowly upon addition of acid or base represents the effective buffering range. The buffer capacity is the amount of acid or base required to change the pH of one liter of the buffer by one pH unit.
Assessment of Interference with a Common Enzymatic Assay (e.g., Lactate Dehydrogenase Assay)
Objective: To determine if the buffer interferes with the activity of a common enzyme.
Materials:
-
Lactate Dehydrogenase (LDH) enzyme
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Test buffer (e.g., 0.1 M this compound, pH 7.4)
-
Control buffer (e.g., 0.1 M HEPES, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare reaction mixtures in both the test and control buffers. Each mixture should contain the buffer, pyruvate, and NADH at their final concentrations.
-
Equilibrate the reaction mixtures and the enzyme solution to the desired temperature (e.g., 25°C).
-
To initiate the reaction, add a known amount of LDH to each reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for the enzyme in both buffers.
-
Compare the enzyme activity in the test buffer to the activity in the control buffer. A significant difference in activity suggests that the test buffer interferes with the assay.
Evaluation of UV-Vis Absorbance Spectrum
Objective: To determine if the buffer has significant absorbance in the UV-Visible range.
Materials:
-
Test buffer solution (e.g., 0.1 M)
-
Deionized water (as a blank)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 800 nm.
-
Use deionized water to set the baseline (zero absorbance).
-
Fill a quartz cuvette with the test buffer solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Analyze the spectrum to identify any significant absorbance peaks, particularly above 230 nm.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining buffer capacity.
Caption: Workflow for assessing buffer interference in an enzymatic assay.
Conclusion
The selection of an appropriate buffer is a critical step in experimental design. While established Good's buffers like MES, PIPES, MOPS, and HEPES offer a range of reliable options for researchers, the exploration of novel buffering agents continues. Based on its chemical structure, this compound shows promise as a potential biological buffer, although experimental validation of its physicochemical properties is necessary. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions when selecting a buffer and to evaluate new candidates for their specific research applications.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Alanine - Wikipedia [en.wikipedia.org]
- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aluminum chelation by 3-hydroxypyridin-4-ones in the rat demonstrated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
N-(3-Sulfopropyl)-L-alanine in Cell Viability Assays: A Comparative Performance Analysis
A comprehensive review of available data indicates that N-(3-Sulfopropyl)-L-alanine is not a recognized or commonly utilized compound for validating the performance of cell viability assays. Extensive searches of scientific literature and commercial product databases did not yield any experimental data, protocols, or publications detailing its application in this context. Therefore, a direct comparison of its performance against established alternatives is not currently feasible.
This guide will, however, provide a comparative overview of widely accepted and validated methods for assessing cell viability, which would be the benchmark against which any new compound like this compound would need to be tested. This information is crucial for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their specific research needs.
Established Alternatives for Cell Viability Assessment
The performance of cell viability assays is typically evaluated based on sensitivity, linearity, reproducibility, and ease of use. Below is a comparison of common assay types.
| Assay Principle | Examples | Advantages | Disadvantages |
| Metabolic Activity (Tetrazolium Reduction) | MTT, MTS, XTT, WST-8 | Cost-effective, well-established protocols. | Indirect measurement of viability, can be affected by metabolic changes, MTT requires a solubilization step. |
| Metabolic Activity (Resazurin Reduction) | AlamarBlue™, PrestoBlue™ | High sensitivity, non-toxic to cells (allowing for kinetic studies), simple workflow. | Signal can be influenced by the cellular reduction potential independent of viability. |
| ATP Content | CellTiter-Glo® | Rapid, highly sensitive, directly correlates with cell number. | Lytic assay (endpoint), signal can be affected by conditions that alter cellular ATP levels. |
| Membrane Integrity (Dye Exclusion) | Trypan Blue, Propidium Iodide (PI), 7-AAD | Simple, direct measurement of dead cells, inexpensive. | Manual counting can be subjective and time-consuming, only identifies cells with compromised membranes. |
| Protease Activity | CellTiter-Fluor™ | Non-lytic, can be multiplexed with other assays. | Indirect measurement, protease activity can vary between cell types. |
Experimental Protocols for Standard Cell Viability Assays
Detailed methodologies are critical for reproducible and reliable results. Below are generalized protocols for two common colorimetric assays.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with the test compound and incubate.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Visualizing Assay Workflows and Cellular Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: General workflow for a typical cell viability assay.
For metabolic assays like MTT and MTS, the underlying principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.
Caption: Simplified signaling pathway of tetrazolium reduction in viable cells.
A Comparative Guide to Electrophoresis Buffers: N-(3-Sulfopropyl)-L-alanine vs. MOPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two zwitterionic buffers, N-(3-Sulfopropyl)-L-alanine and 3-(N-morpholino)propanesulfonic acid (MOPS), for their application in electrophoresis. While MOPS is a well-established and widely used "Good's" buffer in molecular biology, this compound represents a potential alternative. This comparison is based on the extensive experimental data available for MOPS and the theoretical and inferred properties of this compound, given the limited direct experimental data for the latter in electrophoretic applications.
Introduction to the Buffers
MOPS (3-(N-morpholino)propanesulfonic acid) is a popular zwitterionic buffer used in biochemistry and molecular biology, particularly in electrophoresis.[1][2] Its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable, near-neutral pH, which is crucial for the separation of nucleic acids and proteins.[3][4] MOPS is known for its low conductivity, minimal binding to metal ions, and its ability to protect RNA and proteins from degradation during electrophoresis.[1][4][5]
This compound is a zwitterionic derivative of the amino acid L-alanine. While not commonly used as a primary buffer in electrophoresis, its structure suggests it may possess properties suitable for such applications. As a zwitterion, it contains both a positive and a negative charge, which can contribute to a low net charge and potentially low conductivity in an electric field. The presence of a sulfonic acid group, a strong acid, and an amino group provides buffering capacity.
Physicochemical and Performance Comparison
The following table summarizes the key properties of MOPS and this compound. The data for MOPS is based on extensive experimental validation, while the properties for this compound are largely theoretical and inferred from its chemical structure and the known characteristics of similar compounds.
| Property | MOPS (3-(N-morpholino)propanesulfonic acid) | This compound (Theoretical/Inferred) |
| Molecular Formula | C₇H₁₅NO₄S | C₆H₁₃NO₅S |
| Molecular Weight | 209.26 g/mol | 211.23 g/mol |
| pKa (at 25°C) | 7.20[3][4] | Estimated to be between 6.0 and 7.0 |
| Buffering Range | 6.5 - 7.9[3][4] | Estimated to be between 5.5 and 7.5 |
| Conductivity | Low | Expected to be low |
| Metal Ion Binding | Minimal[4] | Expected to be minimal |
| UV Absorbance | Low[4] | Expected to be low |
| Biocompatibility | High, widely used in cell culture and enzyme assays[2][4] | Expected to be high, as it is an amino acid derivative |
| Resolution in Electrophoresis | High resolution for both RNA and proteins[1][3] | Unknown (no direct experimental data) |
*The pKa of the amino group in this compound is expected to be lower than that of L-alanine (pKa ≈ 9.87) due to the electron-withdrawing effect of the nearby sulfonate group. The sulfonic acid group is a strong acid with a very low pKa and will be deprotonated at physiological pH.
Experimental Protocols
Preparation of 10X MOPS Electrophoresis Buffer (1L)
This protocol is for a standard 10X MOPS buffer used for RNA agarose gel electrophoresis.[6]
Materials:
-
MOPS (free acid): 41.86 g
-
Sodium Acetate: 4.1 g
-
Disodium EDTA: 3.72 g
-
Nuclease-free water: up to 1 L
-
NaOH (for pH adjustment)
Procedure:
-
Dissolve 41.86 g of MOPS (free acid) in 800 mL of nuclease-free water.
-
Add 4.1 g of sodium acetate and stir until dissolved.
-
Add 3.72 g of disodium EDTA and stir until dissolved.
-
Adjust the pH to 7.0 with NaOH.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter. Store at room temperature, protected from light.
Proposed Preparation of 10X this compound Electrophoresis Buffer (1L)
This is a hypothetical protocol based on the preparation of other zwitterionic buffers. The optimal concentration and pH would need to be determined experimentally.
Materials:
-
This compound
-
Sodium Acetate
-
Disodium EDTA
-
Nuclease-free water
-
NaOH or HCl (for pH adjustment)
Procedure:
-
Dissolve a molar equivalent of this compound to that of MOPS in the above protocol (approximately 44.4 g) in 800 mL of nuclease-free water.
-
Add sodium acetate and EDTA in concentrations similar to the MOPS buffer protocol.
-
Adjust the pH to the desired value within its estimated buffering range (e.g., pH 6.5) using NaOH or HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by filtration and store appropriately.
Visualizations
Caption: Chemical structures of MOPS and this compound.
Caption: Generalized workflow for gel electrophoresis using a prepared buffer.
Caption: Logical comparison of key buffer parameters.
Discussion and Conclusion
MOPS is a well-characterized and reliable buffer for a variety of electrophoresis applications, offering a stable pH environment, low conductivity, and protective properties for biomolecules.[1][5] Its performance has been validated in countless publications and is a staple in many molecular biology laboratories.
This compound, while not yet established as an electrophoresis buffer, presents an interesting theoretical alternative. Its zwitterionic nature, derived from a common amino acid, suggests it could offer similar benefits to other "Good's" buffers, such as low conductivity and good biocompatibility. The estimated pKa of its amino group, likely in the slightly acidic to neutral range, could make it suitable for certain electrophoretic separations.
However, without direct experimental data, the performance of this compound in electrophoresis remains speculative. Key performance metrics such as its actual buffering capacity under electrophoretic conditions, its effect on the resolution of different sized biomolecules, and its potential interactions with the gel matrix and analytes are unknown.
Recommendation: For researchers requiring a reliable and well-documented buffer for routine and high-stakes electrophoresis, MOPS remains the recommended choice. For those interested in exploring novel buffering systems, this compound could be a subject for further investigation. Experimental validation of its pKa, buffering capacity, and performance in both nucleic acid and protein electrophoresis would be necessary to establish it as a viable alternative to MOPS and other commonly used buffers.
References
- 1. Application of MOPS buffer in protein electrophoresis experiments [vacutaineradditives.com]
- 2. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. MOPS Buffer [advancionsciences.com]
- 5. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]
A Comparative Guide to the Buffering Capacity of N-(3-Sulfopropyl)-L-alanine and Other Zwitterionic Buffers at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the buffering capacity of N-(3-Sulfopropyl)-L-alanine against commonly used zwitterionic buffers, HEPES and MOPS, with a focus on performance at different temperatures. Due to the limited availability of published experimental data for this compound, this guide combines established data for reference buffers with a detailed protocol for the experimental determination of these properties.
Introduction to Zwitterionic Buffers and Temperature Effects
Zwitterionic buffers, often referred to as "Good's buffers," are widely used in biological and biochemical research due to their pKa values typically falling within the physiological pH range of 6 to 8.[1][2] A critical characteristic of any buffer is the temperature dependence of its pKa, expressed as dpKa/dT.[3] This value indicates how the buffer's pH will change with temperature fluctuations. Buffers with amine groups, such as Tris, tend to show a significant change in pKa with temperature, whereas those with carboxylic acid moieties are less affected.[4] For experiments where temperature consistency is crucial, a buffer with a low dpKa/dT is highly desirable.[5]
Comparative Analysis of Buffer Properties
The following table summarizes the key properties of this compound alongside HEPES and MOPS. It is important to note that the pKa for this compound is an estimate and its dpKa/dT is currently unknown, highlighting the need for experimental validation.
| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | dpKa/dT (°C⁻¹) | Useful Buffering Range (pH) |
| This compound | 225.25 | ~7.5 (Estimated) | Unknown | ~6.5 - 8.5 (Estimated) |
| HEPES | 238.30 | 7.48[6] | -0.014[6][7] | 6.8 - 8.2[7] |
| MOPS | 209.26 | 7.20 | -0.015 | 6.5 - 7.9 |
Table 1: Comparison of the physicochemical properties of this compound, HEPES, and MOPS.
Experimental Protocol for Determining Buffering Capacity at Different Temperatures
This protocol outlines a comprehensive method for experimentally determining the pKa and buffering capacity of a compound like this compound at various temperatures.
Materials:
-
This compound
-
Deionized water (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a temperature probe
-
Temperature-controlled water bath or jacketed beaker
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
-
Titration Setup:
-
Place a known volume of the buffer solution into the jacketed beaker connected to the temperature-controlled water bath.
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Begin stirring the solution at a constant, moderate speed.
-
-
Temperature Equilibration:
-
Set the water bath to the first desired temperature (e.g., 10°C) and allow the buffer solution to equilibrate.
-
-
Acidic and Basic Titration:
-
Once the temperature is stable, record the initial pH.
-
Add small, precise increments of the standardized HCl solution, recording the pH after each addition until the pH has dropped by at least 2 units.
-
Repeat the titration on a fresh sample of the buffer solution using the standardized NaOH solution, adding it in small increments until the pH has increased by at least 2 units.
-
-
Data Collection at Different Temperatures:
-
Repeat steps 3 and 4 for each desired temperature (e.g., 25°C, 37°C, 50°C).
-
-
Data Analysis:
-
For each temperature, plot the pH versus the moles of added acid or base.
-
The pKa at each temperature is the pH at which half of the buffer is in its acidic form and half is in its basic form (the midpoint of the flattest region of the titration curve).
-
Calculate the buffering capacity (β) at each point of the titration using the formula: β = d[B]/d(pH), where d[B] is the molar equivalent of strong acid/base added and d(pH) is the change in pH.
-
Determine the dpKa/dT by plotting the pKa values against temperature. The slope of this line will be the dpKa/dT.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of a buffer's temperature-dependent properties.
Conclusion and Recommendations
While this compound shows promise as a zwitterionic buffer for biological applications based on its structure, a comprehensive assessment of its performance, particularly its buffering capacity at different temperatures, requires experimental determination of its pKa and dpKa/dT. The provided protocol offers a robust framework for such an investigation.
For researchers requiring a well-characterized buffer in the physiological pH range with low temperature sensitivity, HEPES and MOPS remain excellent choices with extensive supporting data.[6] Should the experimental data for this compound become available and demonstrate favorable characteristics, it could serve as a valuable alternative in various research and drug development applications. Until then, it is recommended to use established buffers or to perform the necessary characterization as outlined in this guide.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. itwreagents.com [itwreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]
- 7. HEPES for buffer solutions [itwreagents.com]
A Head-to-Head Showdown: N-(3-Sulfopropyl)-L-alanine vs. Tris Buffer for Protein Purification
An essential guide for researchers, scientists, and drug development professionals on selecting the optimal buffering agent for enhanced protein stability, yield, and purity.
In the intricate world of protein purification, the choice of buffer is a critical determinant of success. An ideal buffer maintains a stable pH, ensuring the structural integrity and biological activity of the target protein throughout the purification process. For decades, Tris (tris(hydroxymethyl)aminomethane) has been a workhorse buffer in biochemistry and molecular biology. However, the emergence of zwitterionic buffers, such as N-(3-Sulfopropyl)-L-alanine, presents a compelling alternative, promising enhanced stability and reduced interference in sensitive downstream applications. This guide provides a comprehensive comparison of these two buffering agents, supported by an analysis of their chemical properties and a discussion of their practical implications in protein purification workflows.
Chemical Properties at a Glance
A fundamental understanding of the chemical properties of each buffer is crucial for predicting their behavior and potential interactions during protein purification.
| Property | This compound | Tris |
| Chemical Structure | Zwitterionic, containing both a sulfonate group (strong acid) and an amino group (weak base). | Primary amine. |
| pKa (25°C) | The pKa of the amino group is influenced by the sulfonate group, but specific values for its use as a primary buffering agent are not widely reported in literature. It is expected to have a pKa in the physiological range. | ~8.1[1] |
| Buffering Range | Expected to be effective in the physiological pH range (around 6.5-8.0), similar to other zwitterionic buffers. | 7.0 - 9.0[1] |
| Temperature Dependence of pKa (dpKa/°C) | Expected to be low, a characteristic of "Good's buffers". | -0.028[2] |
| Metal Ion Chelation | Generally low, a feature of sulfonate-based buffers. | Can chelate metal ions, potentially inhibiting metalloproteins. |
| Reactivity | The primary amine can be reactive. | The primary amine is reactive and can interfere with certain assays and cross-linking agents. |
Performance in Protein Purification: A Comparative Analysis
While direct, side-by-side experimental data comparing this compound and Tris for the purification of the same protein is scarce in published literature, we can extrapolate their potential performance based on their chemical properties and comparisons of Tris with other zwitterionic "Good's buffers" like HEPES and MOPS.
Protein Stability
The primary role of a buffer in protein purification is to maintain a stable pH environment to preserve the native conformation and activity of the protein.
-
This compound: As a zwitterionic buffer with a predicted low temperature dependence of its pKa, it is expected to provide a more stable pH environment, especially during procedures involving temperature shifts, such as cell lysis and chromatography at 4°C followed by room temperature processing. This stability can be crucial for sensitive proteins prone to denaturation. The sulfonate group is generally less reactive than the amine group of Tris, potentially leading to fewer modifications of the target protein.
-
Tris: The pKa of Tris is notably sensitive to temperature changes.[2] A buffer prepared at pH 8.0 at room temperature will have a significantly different pH at 4°C. This pH shift can negatively impact protein stability and the efficiency of purification steps like ion-exchange chromatography. Furthermore, the primary amine in Tris can react with aldehydes and other cellular components, potentially modifying the target protein.
Protein Yield and Purity
The choice of buffer can influence the efficiency of chromatographic separations, thereby affecting the final yield and purity of the protein.
-
This compound: Its zwitterionic nature at physiological pH means it carries no net charge, making it a suitable choice for ion-exchange chromatography as it is less likely to interact with the column matrix.[3] This can lead to cleaner separations and higher purity.
-
Tris: Being a primary amine, Tris carries a positive charge at pH values below its pKa. This can cause it to interact with cation-exchange resins, leading to changes in the buffer's pH and ionic strength during the purification process, which can affect protein binding and elution, potentially lowering both yield and purity.[1]
Experimental Workflow: A Hypothetical Comparison
To provide a practical context, the following diagram illustrates a typical protein purification workflow, highlighting where the choice of buffer is critical.
Detailed Methodologies: A Proposed Comparative Experiment
To definitively assess the performance of this compound versus Tris, a direct comparative study is necessary. The following outlines a hypothetical experimental protocol.
Objective:
To compare the effectiveness of this compound and Tris buffer on the yield, purity, and stability of a model protein (e.g., Green Fluorescent Protein - GFP) during a standard purification protocol.
Materials:
-
E. coli cells expressing His-tagged GFP.
-
Lysis Buffer A: 50 mM this compound, 300 mM NaCl, 10 mM Imidazole, pH 7.5.
-
Lysis Buffer B: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 7.5.
-
Wash Buffer A: 50 mM this compound, 300 mM NaCl, 20 mM Imidazole, pH 7.5.
-
Wash Buffer B: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 7.5.
-
Elution Buffer A: 50 mM this compound, 300 mM NaCl, 250 mM Imidazole, pH 7.5.
-
Elution Buffer B: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 7.5.
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE reagents.
-
Bradford protein assay reagents.
-
Fluorometer for GFP activity measurement.
Protocol:
-
Cell Lysis: Resuspend equal amounts of cell paste in Lysis Buffer A and Lysis Buffer B. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysates to pellet cell debris. Collect the supernatants.
-
Affinity Chromatography:
-
Equilibrate two Ni-NTA columns, one with Lysis Buffer A and the other with Lysis Buffer B.
-
Load the clarified lysates onto their respective columns.
-
Wash each column with its corresponding Wash Buffer.
-
Elute the bound GFP from each column using the respective Elution Buffer.
-
-
Analysis:
-
Yield: Determine the total protein concentration in the elution fractions using the Bradford assay.
-
Purity: Analyze the elution fractions by SDS-PAGE to visualize the purity of the GFP.
-
Activity: Measure the fluorescence of the eluted GFP to assess its activity.
-
Stability: Monitor the fluorescence of the purified GFP in both elution buffers over time at 4°C and room temperature to assess stability.
-
Logical Relationships in Buffer Selection
The decision-making process for selecting a suitable buffer involves considering several interconnected factors.
Conclusion and Recommendations
While Tris remains a widely used and cost-effective buffer for many protein purification applications, its limitations, particularly its temperature-sensitive pKa and reactivity, warrant consideration of alternatives. This compound, as a zwitterionic sulfonate-based buffer, is poised to offer significant advantages in terms of maintaining pH stability and minimizing unwanted reactions, which can be critical for the successful purification of sensitive or low-abundance proteins.
For routine purifications of robust proteins, Tris may suffice. However, for applications requiring high purity, stability, and activity, especially for proteins intended for structural studies or therapeutic use, a zwitterionic buffer like this compound presents a theoretically superior option. Researchers are encouraged to perform pilot experiments, such as the one outlined above, to determine the optimal buffer for their specific protein and application. The initial investment in optimizing the buffer system can lead to substantial improvements in the quality and quantity of the purified protein, ultimately accelerating research and development timelines.
References
The Critical Choice: A Comparative Guide to Buffering Agents in Experimental Assays
A comprehensive analysis of how the selection of buffering agents can significantly impact experimental outcomes in research and drug development.
In the intricate world of biological and chemical experimentation, the humble buffer solution plays a pivotal role in maintaining a stable pH, a critical parameter for the function and stability of biomolecules. However, the choice of a buffering agent is far from a trivial decision. Emerging evidence underscores that buffers are not merely inert pH stabilizers but can actively influence experimental results, from altering enzyme kinetics to affecting protein stability and cell viability. This guide provides a comparative analysis of commonly used buffering agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Unveiling the Influence: A Tabular Comparison of Common Buffering Agents
The selection of an appropriate buffer is paramount for the reliability and reproducibility of experimental data. The following tables summarize the performance of several widely used buffering agents across different experimental contexts, highlighting their impact on key parameters.
Table 1: General Properties of Common Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range | Metal Ion Binding | Key Considerations |
| HEPES | 7.45 - 7.65[1] | 6.8 - 8.2[1][2] | Negligible[1] | Widely used in cell culture; can form radicals under certain conditions.[3] |
| Tris | 8.01 | 7.0 - 9.0[2][4] | Can chelate metal ions.[5][6] | pH is sensitive to temperature and concentration changes.[3] |
| MOPS | 7.0 - 7.4[1] | 6.5 - 7.9[1] | Strong interaction with Fe.[1] | Good for many biological systems due to its pKa near physiological pH. |
| Phosphate | 7.19 (effective)[7] | 5.8 - 8.0[2][4] | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[8] | Can affect protein-surfactant interactions.[9] |
| MES | 5.9 - 6.3[1] | 5.5 - 6.7[1] | Weak metal ion binding. | Suitable for experiments requiring a more acidic pH range. |
| Cacodylate | Not specified | Not specified | Interacts with proteins. | Its use is often avoided due to its arsenic content. |
Table 2: Effect of Buffering Agents on Enzyme Kinetics
The choice of buffer can significantly alter the kinetic parameters of an enzyme. This table illustrates the differential effects of common buffers on the activity of metalloenzymes and non-metalloenzymes.
| Enzyme | Buffer | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Ro1,2-CTD (Fe³⁺-dependent) | HEPES | 1.80 µM | 0.64 | 0.36 µM⁻¹s⁻¹ |
| Tris-HCl | 6.93 µM | 1.14 | 0.17 µM⁻¹s⁻¹ | |
| Na-Phosphate | 3.64 µM | 1.01 | 0.28 µM⁻¹s⁻¹ | |
| Trypsin (non-metalloenzyme) | HEPES | 3.14 ± 0.14[5][6] | 1.51[5][6] | 0.48[5][6] |
| Tris-HCl | 3.07 ± 0.16[5][6] | 1.47[5][6] | 0.48[5][6] | |
| Na-Phosphate | 2.9 ± 0.02[5] | 1.53[5][6] | 0.52[5][6] |
Data for Ro1,2-CTD and Trypsin adapted from a comparative study on the influence of reaction buffers on enzyme kinetics.[5][6]
Table 3: Impact of Buffering Agents on Protein Stability
Buffer molecules can directly interact with proteins, influencing their conformational stability and aggregation propensity. This table showcases the effect of different buffers on the stability of hen egg-white lysozyme (HEWL).
| Buffer (at pH 7.0) | Cloud Point Temperature (°C) | Second Virial Coefficient (B₂) |
| MOPS | Lower | More negative |
| Phosphate | Higher | Less negative |
| HEPES | Intermediate | Intermediate |
| Cacodylate | Intermediate | Intermediate |
Qualitative summary based on a study investigating the influence of buffers on the phase stability of HEWL.[10][11] A lower cloud point temperature and a more negative second virial coefficient indicate lower protein stability and a higher propensity for aggregation.
Experimental Protocols: A Guide to Cross-Validation
To facilitate the cross-validation of experimental results with different buffering agents, detailed and standardized protocols are essential. The following sections provide methodologies for key experiments where buffer selection is critical.
Protocol 1: Comparative Enzyme Activity Assay
Objective: To determine the effect of different buffering agents on the kinetic parameters of an enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
A selection of buffering agents (e.g., HEPES, Tris-HCl, Sodium Phosphate)
-
Spectrophotometer or other appropriate detection instrument
-
96-well microplates (for high-throughput screening)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Buffer Preparation: Prepare stock solutions of each buffering agent at the desired concentration and pH. Ensure the pH is accurately adjusted at the experimental temperature, as the pKa of some buffers is temperature-dependent.[3]
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in a neutral, non-interfering buffer or deionized water.
-
Reaction Setup: In a 96-well plate, set up reaction mixtures containing the enzyme, varying concentrations of the substrate, and one of the selected buffering agents at a fixed concentration and pH. Include appropriate controls (e.g., no enzyme, no substrate).
-
Kinetic Measurement: Initiate the reaction (e.g., by adding the substrate) and immediately begin monitoring the reaction progress using a spectrophotometer to measure the change in absorbance over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each buffering condition. Calculate kcat from Vmax if the enzyme concentration is known.
-
Comparison: Compare the kinetic parameters (Km, kcat, kcat/Km) obtained in the different buffering agents to assess their impact on enzyme activity.
Protocol 2: Protein Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To evaluate the effect of different buffering agents on the thermal stability of a protein.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
A selection of buffering agents
-
Real-time PCR instrument with a thermal ramping capability
-
Optical-quality PCR plates
Methodology:
-
Buffer and Protein Preparation: Prepare stock solutions of the buffering agents at the desired pH and concentration. Dilute the purified protein into each of the buffer solutions to a final concentration suitable for the assay.
-
Assay Setup: In each well of an optical PCR plate, mix the protein solution with the SYPRO Orange dye.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to the SYPRO Orange dye, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Comparison: Compare the Tm values of the protein in the different buffering agents. A higher Tm indicates greater thermal stability.
Visualizing the Impact: Workflows and Pathways
Understanding the experimental context is crucial for appreciating the significance of buffer choice. The following diagrams, generated using the DOT language, illustrate key experimental workflows where buffering agents play a critical role.
Caption: Workflow for comparing enzyme kinetics in different buffering agents.
Caption: Experimental workflow for assessing protein stability with different buffers.
Conclusion: A Call for Careful Consideration
The evidence presented in this guide clearly demonstrates that the choice of buffering agent can have a profound and direct impact on experimental outcomes. Buffers are not inert components; they can interact with proteins, influence enzyme activity, and alter the stability of biological macromolecules.[8][9] Therefore, the practice of simply selecting a buffer based on its pKa and pH range is insufficient for ensuring the accuracy and reliability of experimental data.
Researchers and drug development professionals are encouraged to perform cross-validation experiments using different buffering agents, particularly during assay development and optimization. This practice will not only enhance the robustness and reproducibility of the data but also provide deeper insights into the specific interactions between the buffer and the biological system under investigation. By carefully considering and empirically testing the influence of different buffers, the scientific community can move towards more reliable and translatable research findings.
References
- 1. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. dalochem.com [dalochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting Zwitterionic Buffers for High-Throughput Screening
A comprehensive comparison of common biological buffers to ensure data quality and reproducibility in high-throughput screening (HTS) assays.
In the fast-paced environment of high-throughput screening (HTS), the success of an assay hinges on the robustness and reliability of its components. While often overlooked, the choice of biological buffer is a critical parameter that can significantly impact assay performance, influencing enzyme activity, protein stability, and even the detection signal itself. This guide provides a comparative overview of commonly used zwitterionic buffers, often referred to as "Good's buffers," to aid researchers, scientists, and drug development professionals in selecting the optimal buffer for their HTS applications.
It is important to note that a comprehensive search for the performance of N-(3-Sulfopropyl)-L-alanine in high-throughput screening did not yield any specific data. Therefore, this guide will focus on a selection of well-characterized and commercially available zwitterionic buffers that serve as excellent alternatives. The principles and experimental protocols outlined herein can be applied to evaluate any new or uncharacterized buffer candidate.
Key Performance Characteristics of Buffers in HTS
The ideal buffer for HTS should exhibit several key characteristics to ensure the generation of high-quality, reproducible data. These include:
-
Appropriate pKa: The buffer's pKa should be close to the desired pH of the assay to provide maximum buffering capacity.
-
Minimal Temperature Dependence: The pKa of the buffer should not change significantly with temperature fluctuations that can occur during HTS runs.
-
Low Metal Ion Binding: The buffer should not chelate essential metal cofactors for enzymes or interfere with assay components.
-
High Solubility and Stability: The buffer should be readily soluble in aqueous solutions and remain stable throughout the duration of the experiment.
-
Inertness to Assay Components: The buffer should not interact with the biological target, substrates, or detection reagents.
-
Low Absorbance and Fluorescence: The buffer should not interfere with common HTS detection methods such as fluorescence or luminescence.
Comparison of Common Zwitterionic Buffers
The following tables provide a comparative summary of the physicochemical properties of several widely used zwitterionic buffers. This data has been compiled from various scientific resources to facilitate an evidence-based selection process.
Table 1: Physicochemical Properties of Selected Zwitterionic Buffers
| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range | ΔpKa/°C |
| MES | 195.24 | 6.15 | 5.5 - 6.7 | -0.011 |
| PIPES | 302.37 | 6.76 | 6.1 - 7.5 | -0.0085 |
| MOPS | 209.26 | 7.14 | 6.5 - 7.9 | -0.015 |
| HEPES | 238.30 | 7.48 | 6.8 - 8.2 | -0.014 |
| Tris | 121.14 | 8.06 | 7.5 - 9.0 | -0.028 |
| Tricine | 179.17 | 8.05 | 7.4 - 8.8 | -0.021 |
| Bicine | 163.17 | 8.26 | 7.6 - 9.0 | -0.018 |
Table 2: Metal Ion Binding and Potential for Assay Interference
| Buffer | Metal Ion Binding | Potential for Assay Interference |
| MES | Negligible for most common divalent cations. | Can be oxidized by H2O2; may interfere with phenolic oxidation by peroxidases.[1] |
| PIPES | Negligible for most common divalent cations.[2][3] | Can form radicals and is not recommended for redox studies.[4] May interfere with cation exchange chromatography. |
| MOPS | Negligible for most common divalent cations, though some interaction with Fe³⁺ is possible.[2][5] | Can reduce the activity of some enzymes.[6] |
| HEPES | Negligible for most common divalent cations.[2][7] | Can form radicals and is not suitable for redox studies.[4] May interfere with the Lowry protein assay and some clotting assays.[8][9] |
| Tris | Can chelate heavy metal ions such as Cu²⁺, Ni²⁺, and Co²⁺.[10][11] | pH is highly temperature and concentration-dependent; interferes with the Bradford and BCA protein assays.[11][12] |
| Tricine | Forms complexes with Cu²⁺ and other divalent cations.[13] | Can be photo-oxidized by flavins.[4] |
| Bicine | Forms complexes with Cu²⁺ and other divalent cations.[14] | Can be slowly oxidized by ferricyanide. |
Experimental Protocols for Buffer Evaluation in HTS
To ensure the chosen buffer is optimal for a specific HTS assay, it is crucial to perform a validation experiment. The following protocol provides a general framework for comparing the performance of different buffer systems.
Objective:
To determine the optimal buffer system for a given HTS assay by evaluating key performance metrics such as signal window, Z'-factor, and reproducibility.
Materials:
-
HTS-compatible microplates (e.g., 384-well)
-
All assay-specific reagents (enzyme, substrate, antibodies, detection reagents, etc.)
-
A panel of candidate buffers (e.g., HEPES, MOPS, PIPES, Tris at the desired pH)
-
Positive and negative control compounds
-
Automated liquid handling systems
-
Plate reader capable of the desired detection modality (e.g., fluorescence, luminescence)
Methodology:
-
Buffer Preparation: Prepare stock solutions of each candidate buffer at the desired concentration and pH. Ensure the pH is adjusted at the intended assay temperature.
-
Assay Plate Preparation:
-
Design a plate map that includes wells for high signal (positive control), low signal (negative control), and a buffer blank for each candidate buffer.
-
Dispense the appropriate assay components (excluding the final reaction initiator) into the wells, with each section of the plate containing a different buffer system.
-
-
Control Compound Addition: Add the positive and negative control compounds to their respective wells.
-
Reaction Initiation and Incubation: Add the final reaction-initiating reagent to all wells simultaneously using an automated dispenser. Incubate the plates for the predetermined assay time at a controlled temperature.
-
Signal Detection: Read the plates using a plate reader with the appropriate settings for the detection modality.
-
Data Analysis:
-
For each buffer system, calculate the mean and standard deviation for the high and low signal wells.
-
Calculate the Signal-to-Background (S/B) ratio:
-
S/B = Mean(High Signal) / Mean(Low Signal)
-
-
Calculate the Z'-factor, a measure of assay robustness:
-
Z' = 1 - (3 * (SD(High Signal) + SD(Low Signal))) / |Mean(High Signal) - Mean(Low Signal)|
-
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12][15]
-
-
Comparison and Selection: Compare the S/B ratios and Z'-factors across the different buffer systems. The buffer that provides the highest and most consistent Z'-factor is generally the most suitable for the HTS assay.
Visualizing HTS Workflows and Decision Processes
The following diagrams, generated using Graphviz (DOT language), illustrate a typical HTS workflow and a decision tree for buffer selection.
Conclusion
The selection of an appropriate zwitterionic buffer is a foundational step in the development of a robust and reliable high-throughput screening assay. While Tris remains a common and cost-effective choice, its significant temperature-dependent pKa shifts and potential for metal ion chelation can introduce variability.[16][17] Buffers such as HEPES, PIPES, and MOPS often provide greater stability and have minimal interactions with metal ions, making them excellent choices for many enzymatic and cell-based assays.[2][18] However, no single buffer is universally optimal. Therefore, it is imperative for researchers to consult the available data and, most importantly, to experimentally validate their buffer of choice under the specific conditions of their HTS assay. By following the guidelines and protocols outlined in this guide, researchers can confidently select a buffer that will contribute to the generation of high-quality, reproducible data, ultimately accelerating the drug discovery process.
References
- 1. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. nbinno.com [nbinno.com]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 15. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
"cytotoxicity comparison between N-(3-Sulfopropyl)-L-alanine and other zwitterionic buffers"
A comprehensive evaluation of commonly used zwitterionic buffers reveals varying cytotoxicity profiles, with notable effects influenced by concentration, light exposure, and specific cell types. While data on widely used buffers such as HEPES, MOPS, and PIPES are available, a thorough literature search yielded no publicly available cytotoxicity data for N-(3-Sulfopropyl)-L-alanine.
This guide provides a comparative overview of the cytotoxic effects of several common zwitterionic buffers used in cell culture applications. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate buffering agents for their specific experimental needs, minimizing potential artifacts arising from buffer-induced cytotoxicity.
Quantitative Cytotoxicity Data Summary
The following table summarizes the known cytotoxic effects of common zwitterionic buffers. It is important to note that the cytotoxicity of a buffer can be cell-type specific and influenced by experimental conditions.
| Buffer | Effective pH Range | Common Working Concentration | Observed Cytotoxic Effects | Putative Mechanism of Cytotoxicity |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | 10 - 25 mM | Cytotoxicity observed at concentrations >25 mM. Phototoxicity occurs in the presence of riboflavin and light, leading to the production of hydrogen peroxide (H₂O₂). Can inhibit taurine uptake in primary glial cells. | Increased osmotic pressure, inhibition of metabolic enzymes, and generation of reactive oxygen species (ROS) leading to oxidative stress. |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 6.5 - 7.9 | 20 - 100 mM | May reduce cell viability in long-term experiments (> 4-12 hours). High concentrations (>20 mM) can have adverse effects on mammalian cell growth. | Not extensively detailed in the provided results, but likely related to metabolic interference with prolonged exposure. |
| PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) | 6.1 - 7.5 | 10 - 50 mM | Generally considered to have good biocompatibility and is impermeable to cell membranes. Minimizes lipid loss in histological preparations. | Low metal ion binding capacity and generally low interference with biological processes. |
| This compound | Not specified | Not specified | No publicly available data on cytotoxicity or biocompatibility was found in the comprehensive literature search. | Not applicable |
Experimental Protocols
To assess the cytotoxicity of buffering agents, standardized cell viability assays are employed. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
1. Cell Seeding:
-
Culture cells to be tested in a suitable medium to approximately 80% confluency.
-
Trypsinize adherent cells or gently collect suspension cells.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
2. Treatment with Buffers:
-
Prepare stock solutions of the zwitterionic buffers to be tested in a serum-free culture medium.
-
Perform serial dilutions to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing the different buffer concentrations. Include a negative control (medium without the test buffer) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).
-
Plot the cell viability against the buffer concentration to determine the IC₅₀ value (the concentration at which 50% of
Safety Operating Guide
Prudent Disposal of N-(3-Sulfopropyl)-L-alanine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Sulfopropyl)-L-alanine could not be located in the available resources. The following disposal procedures are based on general best practices for non-hazardous or low-hazard solid laboratory chemicals and information from related alanine compounds. It is imperative to obtain the official SDS from your chemical supplier for definitive guidance before proceeding with any disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, the specific instructions provided by a chemical's manufacturer.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, it is crucial to characterize the waste material. While specific hazard data for this compound is not available, related compounds such as L-alanine are generally not classified as hazardous substances.[1][2] However, the introduction of the sulfopropyl group may alter its properties. Therefore, in the absence of a specific SDS, it is prudent to handle this compound with standard laboratory precautions.
Key Principles:
-
Always consult the manufacturer-provided SDS: This is the primary and most reliable source of safety and disposal information.
-
Wear appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety glasses, gloves, and a lab coat.[1][2]
-
Avoid dust generation: Handle the solid material in a well-ventilated area to minimize inhalation of any airborne particles.[1]
II. Step-by-Step Disposal Procedure for Solid this compound
The following is a generalized procedure for the disposal of a non-hazardous solid chemical waste. This should be adapted to comply with your institution's specific waste management policies and local regulations.
-
Containerization:
-
Place the waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name, concentration (if in solution), and any known hazard information (or state "Hazards Not Fully Characterized").
-
-
Waste Segregation:
-
Segregate the chemical waste from other laboratory waste streams such as sharps, biological waste, and radioactive waste.
-
Unless explicitly permitted by your institution's environmental health and safety (EHS) office, do not mix different chemical wastes.
-
-
Storage:
-
Store the sealed waste container in a designated and secure waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.
-
Provide accurate information about the waste on the disposal request form.
-
-
Record Keeping:
-
Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
-
III. Quantitative Data for Related Alanine Compounds
The following table summarizes key physical and chemical properties of L-alanine, a structurally related compound. This information is for context only and may not be representative of this compound.
| Property | Value for L-Alanine | Source |
| Physical State | Solid, Crystalline Powder | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [3] |
| pH | 5.5 - 7.0 (2.5% aqueous solution) | [3] |
| Melting Point | 314 - 316 °C (decomposes) | [3] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
References
Essential Safety and Handling Guidance for N-(3-Sulfopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
Personal Protective Equipment (PPE)
When handling N-(3-Sulfopropyl)-L-alanine, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles.[4][5][6] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical.[1][2][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[4][5][6] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended. | Minimizes inhalation of airborne particles.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area.[4][7] If there is a potential for dust generation, use a fume hood.
-
Handling Practices: Avoid generating dust.[2][3][5] Minimize contact with skin and eyes. Wash hands thoroughly after handling.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Follow your institution's emergency spill response procedures.
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][8] As it is not classified as a hazardous substance, it can typically be disposed of as non-hazardous waste, but it is essential to confirm with your institution's environmental health and safety department.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
